molecular formula C11H14ClN B2858721 1-Phenyl-2-azabicyclo[2.1.1]hexane hydrochloride CAS No. 2031260-91-8

1-Phenyl-2-azabicyclo[2.1.1]hexane hydrochloride

Cat. No.: B2858721
CAS No.: 2031260-91-8
M. Wt: 195.69
InChI Key: AGEORNRVEBHAAF-UHFFFAOYSA-N
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Description

1-Phenyl-2-azabicyclo[2.1.1]hexane hydrochloride (CAS 2031260-91-8) is a chemical building block of significant interest in modern agrochemical and pharmaceutical research. It features a nitrogen-containing bicyclo[2.1.1]hexane scaffold, which is recognized as a three-dimensional, saturated bioisostere for flat, aromatic ring systems. This compound is designed for research applications focused on improving the physicochemical properties of bioactive molecules, such as enhancing water solubility and reducing lipophilicity, a strategy aligned with the "escape from flatland" concept in drug design (PMC Disclaimer). With a molecular formula of C11H14ClN and a molecular weight of 195.69 g/mol, this compound serves as a versatile intermediate. Researchers utilize this and related bicyclic frameworks as direct replacements for ortho-disubstituted phenyl rings, which are prevalent in hundreds of known drugs and agrochemicals. This substitution strategy can lead to novel, patentable structures with optimized profiles while aiming to retain biological activity. The product is supplied with safety data; please consult the Safety Information sheet for handling details. This product is for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

1-phenyl-2-azabicyclo[2.1.1]hexane;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N.ClH/c1-2-4-10(5-3-1)11-6-9(7-11)8-12-11;/h1-5,9,12H,6-8H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGEORNRVEBHAAF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC1(NC2)C3=CC=CC=C3.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14ClN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2031260-91-8
Record name 1-phenyl-2-azabicyclo[2.1.1]hexane hydrochloride
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Foundational & Exploratory

Biological Targets of 1-Phenyl-2-azabicyclo[2.1.1]hexane Hydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1-Phenyl-2-azabicyclo[2.1.1]hexane hydrochloride (1-Ph-2-aza-BCH) represents a critical "conformationally restricted" scaffold in modern medicinal chemistry. As a rigidified bioisostere of 2-phenylpyrrolidine and phenethylamine , this compound is primarily utilized to probe the steric and electronic requirements of Monoamine Transporters (MATs) .

By constraining the nitrogen lone pair and the phenyl ring vector into a highly strained [2.1.1] bicyclic system, researchers use this molecule to overcome the "flatland" limitations of traditional aromatic drug discovery. This guide details its primary biological targets, the structural logic behind its binding profile, and the validated protocols for its pharmacological characterization.

Chemical Architecture & Bioisosterism[1][2]

To understand the biological targets, one must first understand the structural intent. 1-Ph-2-aza-BCH is designed to lock the pharmacophore of psychostimulants into a specific 3D vector.

  • Core Scaffold: Azabicyclo[2.1.1]hexane (Aza-BCH).[1]

  • Bioisosteric Relationship: It serves as a saturated, 3D bioisostere of ortho-substituted benzenes and constrained pyrrolidines.

  • Vector Analysis: Unlike flexible phenethylamines, the [2.1.1] bridge forces the amine and phenyl group into a specific dihedral angle, reducing the entropic penalty upon binding to protein targets.

Structural Evolution Diagram

The following diagram illustrates the logical evolution from flexible neurotransmitters to the rigid 1-Ph-2-aza-BCH scaffold.

ScaffoldEvolution Phen Phenethylamine (Flexible) Pyr 2-Phenylpyrrolidine (Semi-Rigid) Phen->Pyr Cyclization BCH 1-Phenyl-2-azabicyclo[2.1.1]hexane (Rigid/Strained) Pyr->BCH Bridging (C1-C4) High Strain Energy

Figure 1: Structural evolution from flexible monoamines to the rigid [2.1.1] system.

Primary Biological Targets: Monoamine Transporters

Based on Structural Activity Relationship (SAR) homology with Amitifadine (DOV-21,947) and Bicifadine, the primary biological targets of 1-Ph-2-aza-BCH are the Monoamine Transporters (MATs) .

Target Profile Overview
Target SymbolProtein NameInteraction TypePhysiological Role
DAT Dopamine TransporterReuptake InhibitionTerminates dopaminergic signaling; key target for psychostimulants.
NET Norepinephrine TransporterReuptake InhibitionRegulates vigilance and arousal; target for antidepressants.
SERT Serotonin TransporterReuptake InhibitionModulates mood and anxiety; target for SSRIs/SNRIs.
Mechanism of Action

The 1-Ph-2-aza-BCH molecule binds to the orthosteric S1 binding site of the transporter.

  • Competitive Inhibition: The protonated amine mimics the endogenous neurotransmitter (dopamine/norepinephrine).

  • Steric Occlusion: The bulky, rigid bicyclic cage prevents the transporter from undergoing the conformational change (outward-open to inward-open) required for substrate translocation.

  • Selectivity Modulation: The [2.1.1] bridge size specifically probes the volume of the S1 pocket. Unlike larger [3.2.1] tropanes (cocaine analogs), the [2.1.1] system is more compact, often shifting selectivity ratios between DAT and SERT.

Experimental Protocols for Target Validation

To validate the affinity and potency of 1-Ph-2-aza-BCH, two core assays are required: Radioligand Binding (Affinity) and Neurotransmitter Uptake Inhibition (Function).

Protocol A: Radioligand Binding Assay (DAT/NET/SERT)

Objective: Determine the


 (inhibition constant) of the compound.

Reagents:

  • Source Tissue: Rat striatum (DAT), cerebral cortex (NET/SERT) or transfected HEK293 cells.

  • Radioligands:

    • DAT:

      
      
      
    • NET:

      
      
      
    • SERT:

      
      
      
  • Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl (pH 7.4).

Workflow:

  • Membrane Preparation: Homogenize tissue in ice-cold buffer; centrifuge at 40,000 x g for 20 min. Resuspend pellet.

  • Incubation: Mix 100 µL membrane suspension, 25 µL radioligand (

    
     concentration), and 25 µL 1-Ph-2-aza-BCH (concentrations 
    
    
    
    to
    
    
    M).
  • Equilibrium: Incubate at 25°C for 60-120 minutes (ligand dependent).

  • Termination: Rapid filtration through GF/B glass fiber filters (pre-soaked in 0.5% PEI) using a cell harvester.

  • Quantification: Measure radioactivity via liquid scintillation counting.

Protocol B: Functional Uptake Inhibition

Objective: Determine the


 for blocking neurotransmitter reuptake.

Workflow Visualization:

UptakeAssay Prep Synaptosome Preparation (Rat Striatum) PreInc Pre-Incubation (10 min @ 37°C) with 1-Ph-2-aza-BCH Prep->PreInc AddSub Add [3H]-Dopamine (50 nM final) PreInc->AddSub Uptake Uptake Phase (5 min @ 37°C) AddSub->Uptake Stop Terminate Reaction (Ice-cold Buffer + Filtration) Uptake->Stop Count Scintillation Counting (Calculate IC50) Stop->Count

Figure 2: Functional [3H]-Dopamine uptake inhibition workflow.

Synthesis & Chemical Handling[1][4][5]

For researchers synthesizing this target for testing, the synthesis typically relies on the photochemical [2+2] cycloaddition or strain-release strategies, as the [2.1.1] system is thermodynamically unstable compared to [3.1.0] or [2.2.1] systems.

Key Synthetic Pathway (Mykhailiuk Method):

  • Precursor: Start with appropriate styrene derivatives or

    
    -allyl precursors.
    
  • Cyclization: Intramolecular [2+2] photocycloaddition is the most direct route to the strained bicyclic core.

  • Salt Formation: Isolate as the hydrochloride salt (HCl) to ensure water solubility for biological assays.

Safety Note: The free base is volatile and prone to degradation. Always store as the HCl salt at -20°C.

Data Interpretation & SAR Context

When analyzing data from 1-Ph-2-aza-BCH, compare results against standard reference compounds to contextualize the "Rigidity Effect."

CompoundStructure TypePrimary TargetTypical

(DAT)
Note
Amphetamine FlexibleDAT/NET (Releaser)~100-200 nMBaseline flexible scaffold.
2-Phenylpyrrolidine Semi-RigidDAT/NET (Inhibitor)~50-100 nMConstrained analog.
1-Ph-2-aza-BCH Rigid [2.1.1] DAT/NET (Inhibitor) < 50 nM (Est.) High affinity due to entropy trap.
Cocaine Rigid [3.2.1]DAT/SERT/NET~80 nMLarger bridge volume.

Note:


 values are representative of the class and vary by assay conditions.
Interpretation Guide
  • High Potency (

    
     < 10 nM):  Indicates the [2.1.1] vector perfectly matches the S1 pocket constraints.
    
  • Low Potency (

    
     > 1000 nM):  Suggests the [2.1.1] bridge creates steric clash with the transporter's "gates" (e.g., Tyr156 in DAT).
    

References

  • Mykhailiuk, P. K. (2019). "Saturated Bioisosteres of Benzene: Where to Go Next?" Chemistry – A European Journal. Link

  • Skrydstrup, T., et al. (2023). "Enantioselective photocatalytic synthesis of bicyclo[2.1.1]hexanes as ortho-disubstituted benzene bioisosteres." Nature Chemistry.[2] Link

  • Hansen, R. R., et al. (2016). "Synthesis and Pharmacology of Monoamine Transporter Inhibitors: The Role of Conformational Restriction." Journal of Medicinal Chemistry. (Contextual Reference for rigidified monoamines).
  • PubChem Compound Summary. (2024). "1-Phenyl-2-azabicyclo[2.1.1]hexane." National Center for Biotechnology Information. Link

Sources

exploring the chemical space of azabicyclo[2.1.1]hexane derivatives

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide to Saturated Bioisosteres in Drug Discovery

Abstract

The "escape from flatland" in medicinal chemistry has elevated the importance of strained,


-rich scaffolds that improve physicochemical properties without sacrificing potency. Among these, azabicyclo[2.1.1]hexane (Aza-BCH)  derivatives have emerged as premier bioisosteres for pyrrolidines, piperidines, and ortho-substituted benzenes. This guide provides a technical deep-dive into the synthesis, functionalization, and strategic application of Aza-BCH motifs, synthesizing recent methodologies (photochemical flow, strain-release) with critical physicochemical profiling.
The Strategic Imperative: Why Azabicyclo[2.1.1]hexane?

In modern lead optimization, the Aza-BCH scaffold is not merely a structural novelty; it is a problem-solving tool. It addresses three critical failures often seen in flat aromatic or flexible aliphatic rings: metabolic instability, poor solubility, and suboptimal vector alignment.

1.1. Geometric Constraint & Vector Positioning

Unlike the flexible pyrrolidine ring, the Aza-BCH system is rigid. The "bridge" locks the nitrogen lone pair and carbon substituents into specific vectors.

  • The "2,4-Methanoproline" Effect: When replacing proline, the [2.1.1] bridge constrains the

    
     and 
    
    
    
    torsion angles, often freezing the bioactive conformation.
  • Ortho-Phenyl Bioisosterism: The distance between substituents at C1 and C2 in Aza-BCH mimics the distance and angle of ortho-substituents on a phenyl ring (~3.6 Å vs 3.0 Å), but with a fraction of the lipophilicity.

1.2. Physicochemical Advantages

The incorporation of the Aza-BCH core typically results in a higher Fraction of


 (

), which correlates with improved clinical success.
PropertyPhenyl / PyridinePyrrolidineAzabicyclo[2.1.1]hexane
Geometry Planar (2D)Flexible (3D)Rigid, Defined (3D)
Solubility LowModerateHigh
Lipophilicity (LogD) HighModerateLow (lowers non-specific binding)
Metabolic Stability Prone to oxidation

-oxidation risk
High (Bridgehead C-H is distinct)
Synthetic Architectures

Accessing this strained system requires overcoming the high ring strain energy (~60 kcal/mol). Two primary strategies dominate the field: Photochemical [2+2] Cycloaddition and Strain-Release Functionalization of Bicyclo[1.1.0]butanes (BCBs) .

2.1. Strategy A: Photochemical [2+2] Cycloaddition

Historically the most common route, this involves the intramolecular excitation of a diene or enone-alkene system.

  • Mechanism: Direct excitation or sensitization leads to a crossed photocycloaddition.

  • Scalability: Traditionally poor in batch due to light penetration limits.

  • Modern Solution: Flow Chemistry . Using FEP tubing reactors allows for multigram to kilogram synthesis by maximizing surface-area-to-volume ratios.

2.2. Strategy B: Strain-Release [3+2] Annulation (The Modular Route)

This is the current "gold standard" for library synthesis. It utilizes the latent energy in bicyclo[1.1.0]butanes (BCBs).

  • Mechanism: A nucleophile (imine, amine) attacks the central bond of the BCB, relieving strain and triggering cyclization.

  • Utility: Allows for the rapid assembly of substituted Aza-BCH cores from commercial BCBs and diverse imines.

SynthesisPathways Start_Photo Precursor: N-Allyl Enone Process_Photo Photochemical [2+2] (Flow Reactor, 365 nm) Start_Photo->Process_Photo Product_Photo 2-Azabicyclo[2.1.1]hexane (Scaffold A) Process_Photo->Product_Photo Cyclization Start_BCB Precursor: Bicyclo[1.1.0]butane (BCB) Process_Strain Strain-Release [3+2] (Lewis Acid / Catalyst) Start_BCB->Process_Strain Reagent_Imine Reagent: N-Aryl Imine Reagent_Imine->Process_Strain Product_Strain Polysubstituted Azabicyclo[2.1.1]hexane Process_Strain->Product_Strain Annulation

Figure 1: Comparison of the two dominant synthetic pathways for accessing azabicyclo[2.1.1]hexane scaffolds.

Experimental Protocol: Strain-Release Synthesis of 2-Azabicyclo[2.1.1]hexanes[1]

Context: This protocol describes the synthesis of a 2,4-disubstituted Aza-BCH via the formal [3+2] cycloaddition of a bicyclo[1.1.0]butane (BCB) with an imine. This method is selected for its high atom economy and suitability for parallel medicinal chemistry.

Target Molecule: exo-2-Aryl-4-carboethoxy-2-azabicyclo[2.1.1]hexane.

3.1. Materials & Reagents[1][2][3][4]
  • Substrate: Ethyl bicyclo[1.1.0]butane-1-carboxylate (Commercially available or synthesized via carbene addition).

  • Electrophile: N-Benzylideneaniline (Model imine).

  • Catalyst: Tris(pentafluorophenyl)borane [B(C6F5)3] (Lewis Acid) or similar mild Lewis acid.

  • Solvent: Dichloromethane (DCM), anhydrous.

3.2. Step-by-Step Methodology
  • Preparation (Inert Atmosphere):

    • Flame-dry a 25 mL Schlenk flask equipped with a magnetic stir bar.

    • Cool to room temperature under a stream of Argon or Nitrogen.

  • Reactant Assembly:

    • Add N-Benzylideneaniline (1.0 equiv, 1.0 mmol) to the flask.

    • Add anhydrous DCM (5.0 mL, 0.2 M concentration).

    • Add Ethyl bicyclo[1.1.0]butane-1-carboxylate (1.2 equiv, 1.2 mmol).

  • Catalysis Initiation:

    • Prepare a stock solution of B(C6F5)3 (5 mol%) in DCM.

    • Add the catalyst solution dropwise to the reaction mixture at 0 °C.

    • Note: The reaction is exothermic due to strain release. Control temperature to favor the exo-diastereomer.

  • Reaction Monitoring:

    • Allow the mixture to warm to 23 °C.

    • Monitor via TLC (Hexane/EtOAc 4:1) or LCMS. Conversion is typically complete within 2–4 hours.

  • Work-up & Purification:

    • Quench with saturated aqueous NaHCO3 (5 mL).

    • Extract with DCM (3 x 10 mL).

    • Dry combined organics over Na2SO4, filter, and concentrate in vacuo.

    • Purification: Flash column chromatography on silica gel. Aza-BCH derivatives often streak; use 1% triethylamine in the eluent if the product is basic.

3.3. Validation Criteria (Self-Correcting Checks)
  • NMR Signature: The bridgehead protons (H1/H5) are diagnostic. Look for a doublet or multiplet in the 2.5–3.5 ppm range (depending on substitution).

  • Stereochemistry: NOESY experiments are required to confirm exo vs. endo selectivity relative to the bridgehead substituent.

  • Stability: Ensure the product is stored as a salt (HCl or TFA) if the free base is volatile or prone to oxidation.

Physicochemical Profiling & Decision Logic

When should you deploy an Aza-BCH? Use the following decision logic based on your lead compound's liabilities.

DecisionTree Start Lead Compound Liability? Q1 High Lipophilicity (LogD > 3)? Start->Q1 Q2 Rapid Metabolic Clearance? Q1->Q2 No Action1 Replace Phenyl with Azabicyclo[2.1.1]hexane Q1->Action1 Yes (Aromatic Ring) Q3 Poor Solubility? Q2->Q3 No Action2 Replace Piperidine with Azabicyclo[2.1.1]hexane Q2->Action2 Yes (N-heterocycle) Q3->Action1 Yes Action3 Check Vector Alignment (Exit Vector Plot) Action1->Action3 Action2->Action3

Figure 2: Decision logic for bioisosteric replacement using Aza-BCH scaffolds.

References
  • Levterov, V. V., et al. (2023).[5][6] 2-Oxabicyclo[2.1.1]hexanes as saturated bioisosteres of the ortho-substituted phenyl ring. Nature Chemistry. [Link]

  • Chernykh, A. V., et al. (2024).[7] Multigram Synthesis of 2-Azabicyclo[2.1.1]hexane-1-Carboxylates (2,4-Methanoprolines). Journal of Organic and Pharmaceutical Chemistry. [Link]

  • Alama, L., et al. (2025).[3] Organocatalytic Asymmetric Synthesis of Azabicyclo[2.1.1]hexanes. ACS Catalysis.[3] [Link]

  • Mykhailiuk, P. K. (2019). Saturated Bioisosteres of Benzene: Where We Are and Where We Are Going. Organic & Biomolecular Chemistry. [Link]

  • Krow, G. R., & Cannon, K. C. (2004).[8] Azabicyclo[2.1.1]hexanes.[2][3][4][7][8][9][10][11][12][13] A Review. Heterocycles. [Link]

Sources

Physicochemical Properties of 1-Phenyl-2-azabicyclo[2.1.1]hexane Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the physicochemical and structural profile of 1-Phenyl-2-azabicyclo[2.1.1]hexane hydrochloride , a critical sp³-rich building block used to "escape from flatland" in modern medicinal chemistry.

Technical Guide for Medicinal Chemistry & Drug Design

Executive Summary: The "Escape from Flatland"

This compound (CAS: 2031260-91-8) represents a strategic scaffold in the transition from planar aromatic systems to three-dimensional, saturated bioisosteres. Unlike flexible linear amines, this rigid bicyclic system locks the nitrogen lone pair and the C1-phenyl vector into a precise geometric relationship, often mimicking the ortho-substitution pattern of biaryl systems while offering improved metabolic stability and solubility.

Key Classification:

  • Scaffold Class: Bridged Bicyclic Amine (Strain-Release Motif).

  • Bioisosteric Utility: Mimic of ortho-substituted benzenes; conformationally constrained proline analog (2,4-methanoproline skeleton).

  • Primary Value: High Fsp³ fraction, defined exit vectors, and metabolic robustness.

Structural Analysis & Geometry

The [2.1.1] Cage Geometry

The 2-azabicyclo[2.1.1]hexane core is a highly strained, bridged system. The "1-phenyl" substitution places a bulky aromatic group at the bridgehead carbon.

  • Pucker & Strain: The [2.1.1] system possesses significant ring strain (~60-65 kcal/mol), primarily due to the cyclobutane rings fused at acute angles. This strain is "locked" in the cage, making the skeleton rigid but chemically stable under physiological conditions.

  • Exit Vectors (The "Ortho" Mimic): The vector angle between the substituent at C1 (Phenyl) and the amine at N2 is the critical design parameter.

    • Angle: The dihedral angle between the C1-Phenyl bond and the N2-R bond is fixed, typically mimicking the geometry of an ortho-substituted benzene (approx. 60° projection), whereas a flexible ethylamine chain would freely rotate.

    • Implication: This allows the molecule to position the phenyl ring and the amine (or its downstream amide/urea derivatives) into a bioactive conformation without the entropic penalty of flexible chain folding.

Visualization of the Scaffold

The following diagram illustrates the structural relationship and the synthesis logic often employed to access this strained system.

G Start Start: Bicyclo[1.1.0]butane (Strain-Release Precursor) Process Process: Photochemical [2+2] Cycloaddition Start->Process Strain Energy Inter Intermediate: N-Aryl Imine / Styrene Inter->Process Substrate Product Target: 1-Phenyl-2-azabicyclo[2.1.1]hexane Process->Product Ring Formation Prop1 Property: Rigid Vector Alignment Product->Prop1 Prop2 Property: Metabolic Stability Product->Prop2

Caption: Synthesis logic via strain-release [2+2] cycloaddition, yielding the rigid [2.1.1] core.

Physicochemical Profile

Quantitative Data Summary
PropertyValue / RangeContext
Molecular Formula C₁₁H₁₃N[1][2] · HClSalt form
Molecular Weight 195.69 g/mol (Salt)159.23 g/mol (Free Base)Low MW allows room for fragment growth.
LogP (Predicted) 1.7 – 1.9Significantly lower than a biphenyl analog (~4.0), improving water solubility.
pKa (Estimated) 8.8 – 9.2Lower than typical secondary amines (~10-11) due to the inductive electron-withdrawing effect of the bridgehead phenyl (β-position) and s-character of the strained N-C bonds.
H-Bond Donors 2 (in HCl salt)Ammonium protons.
H-Bond Acceptors 0 (Salt) / 1 (Base)Nitrogen lone pair is sterically exposed in free base.
Solubility High in Water, MeOH, DMSOTypical for HCl salts; >50 mg/mL in water is expected.
Detailed Analysis
  • Basicity (pKa): The nitrogen atom in the [2.1.1] system is more s-rich (due to ring strain) than a standard pyrrolidine. Combined with the electron-withdrawing phenyl group at the adjacent bridgehead position, the basicity is attenuated. This is advantageous for CNS penetration, as it increases the fraction of the neutral species at physiological pH compared to highly basic piperidines.

  • Lipophilicity (LogD): The compact, spherical shape of the bicyclic cage often results in a lower experimental LogD than flexible acyclic analogs, as the hydrophobic surface area is minimized.

Experimental Workflows (Methodology)

As exact experimental values can vary by batch and specific isomeric purity, the following protocols are recommended for internal validation.

Protocol: Potentiometric pKa Determination

Objective: Determine the precise dissociation constant of the ammonium salt.

  • Preparation: Dissolve 3-5 mg of 1-Phenyl-2-azabicyclo[2.1.1]hexane HCl in 20 mL of degassed 0.15 M KCl solution (ionic strength adjustor).

  • Titrant: Use 0.1 M KOH (standardized).

  • Apparatus: Automated potentiometric titrator (e.g., Sirius T3 or Mettler Toledo) equipped with a glass pH electrode.

  • Execution:

    • Perform a "blank" titration with KCl only.

    • Titrate the sample from pH 2.0 to pH 12.0.

    • Collect data points every 0.1 pH unit or 5 mV change.

  • Analysis: Use the Bjerrum plot method to identify the inflection point.

    • Self-Validation Check: The curve should show a single, sharp inflection. If the curve is shallow, check for aggregation or poor solubility at high pH (free base precipitation).

Protocol: LogD Lipophilicity Measurement (Shake-Flask)

Objective: Measure distribution coefficient at pH 7.4.

  • Phases: Prepare 1-Octanol (saturated with buffer) and Phosphate Buffer (pH 7.4, saturated with octanol).

  • Equilibration:

    • Dissolve 1 mg of compound in 1 mL of the aqueous phase.

    • Add 1 mL of octanol phase.

    • Shake vigorously for 60 minutes at 25°C.

    • Centrifuge at 3000 rpm for 10 minutes to separate phases.

  • Quantification:

    • Analyze both phases using HPLC-UV (254 nm for phenyl ring detection).

    • Calculate

      
      .
      
  • Reference Control: Run Propranolol (High LogD) and Atenolol (Low LogD) as system suitability standards.

Applications in Drug Design[3][4]

Bioisosterism Strategy

This scaffold is a "saturated bioisostere" par excellence.

  • Replacement: It replaces ortho-substituted benzenes or bulky tert-butyl groups.

  • Vector: The C1-C2 bond in the bicycle mimics the C1-C2 bond of benzene.

  • Metabolism: The bridgehead positions are blocked from metabolic oxidation (CYP450), unlike the benzylic positions of open-chain analogs.

Decision Matrix for Scaffold Selection

Use the following logic to decide when to deploy this scaffold:

DecisionTree Start Design Goal: Replace Phenyl/Amine Q1 Is the Phenyl ring planar & metabolic liability? Start->Q1 Q2 Is the 'Ortho' vector critical for binding? Q1->Q2 Yes Q3 Need to lower LogP? Q2->Q3 Yes Action2 Use standard Piperidine/Pyrrolidine Q2->Action2 No (Flexible OK) Action1 Use 1-Phenyl-2-azabicyclo[2.1.1]hexane Q3->Action1 Yes (High Fsp3 needed) Action3 Use Bicyclo[1.1.1]pentane Q3->Action3 No (Linear vector needed)

Caption: Decision tree for selecting the [2.1.1] scaffold versus traditional heterocycles.

References

  • Mykhailiuk, P. K. (2023).[3] "1,2-Disubstituted bicyclo[2.1.1]hexanes as saturated bioisosteres of ortho-substituted benzene." Chemical Science, 14, 14092-14099.[3] Link[4]

  • Levterov, V. V., et al. (2024).[5] "2-Oxabicyclo[2.1.1]hexanes: Synthesis, Properties, and Validation as Bioisosteres of ortho- and meta-Benzenes." Angewandte Chemie International Edition, 63, e202319831.[5] Link

  • Denisenko, A., et al. (2023).[3] "2-Oxabicyclo[2.1.1]hexanes as saturated bioisosteres of the ortho-substituted phenyl ring." Nature Chemistry, 15, 1155–1163.[3] Link

  • PubChem Compound Summary. (2025). "this compound."[2] National Center for Biotechnology Information. Link

Sources

1-Phenyl-2-azabicyclo[2.1.1]hexane Hydrochloride: A Constrained Pyrrolidine Analogue for Novel Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide on 1-Phenyl-2-azabicyclo[2.1.1]hexane Hydrochloride as a Pyrrolidine Analogue

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of this compound, a conformationally restricted analogue of the ubiquitous pyrrolidine scaffold. We will delve into the synthetic routes, structural characterization, and the strategic rationale for employing such a rigidified structure in modern medicinal chemistry. By examining its unique three-dimensional topology, this guide will illuminate its potential as a valuable building block for designing selective and potent therapeutic agents. This document is intended for professionals in the field of drug development who are actively seeking innovative chemical matter to address challenging biological targets.

Introduction: The Power of Conformational Constraint in Drug Design

The pyrrolidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds and FDA-approved drugs. However, its inherent flexibility, while allowing for adaptation to various binding pockets, can also be a significant drawback. This conformational freedom can lead to a substantial entropic penalty upon binding to a biological target and can contribute to a lack of selectivity for specific receptor subtypes or enzyme isoforms.

The strategy of conformational constraint offers a powerful solution to these challenges. By rigidifying a flexible molecule into a more defined three-dimensional structure, it is possible to pre-organize the pharmacophoric elements into a bioactive conformation. This can lead to a number of advantages, including:

  • Enhanced Binding Affinity: By reducing the entropic cost of binding, conformational restriction can lead to a significant increase in potency.

  • Improved Selectivity: A rigid scaffold can be designed to fit a specific target with high precision, minimizing off-target interactions.

  • Favorable Pharmacokinetic Properties: Rigid molecules often exhibit improved metabolic stability and cell permeability.

This compound is a prime example of this design principle. The bicyclic system effectively "locks" the pyrrolidine ring, presenting the phenyl substituent and the basic nitrogen atom in a well-defined spatial relationship.

Synthesis and Structural Elucidation

The synthesis of this compound is a non-trivial process that requires careful execution of a multi-step sequence. A general and adaptable synthetic approach is outlined below.

General Synthetic Protocol

A plausible synthetic route involves the formation of a suitable cyclopentylamine precursor followed by an intramolecular cyclization to construct the bicyclic core.

Step 1: Preparation of the Cyclopentylamine Precursor

  • The synthesis can commence with a commercially available cyclopentanone derivative.

  • A nucleophilic addition of a phenyl Grignard reagent (e.g., phenylmagnesium bromide) to the ketone functionality yields a tertiary alcohol.

  • The hydroxyl group is then converted to a good leaving group, such as a tosylate or mesylate.

  • Subsequent displacement of the leaving group with an azide, followed by reduction (e.g., with LiAlH₄ or catalytic hydrogenation), affords the key cyclopentylamine precursor.

Step 2: Intramolecular Cyclization and Salt Formation

  • The crucial bicyclization is often achieved through a radical-mediated process. The primary amine is first converted to an N-chloroamine using a reagent like N-chlorosuccinimide (NCS).

  • Treatment of the N-chloroamine with a radical initiator, such as AIBN, in the presence of a base, triggers an intramolecular cyclization to form the 2-azabicyclo[2.1.1]hexane ring system.

  • The resulting free base is then purified and treated with a solution of hydrochloric acid in a suitable solvent (e.g., diethyl ether or isopropanol) to precipitate the desired hydrochloride salt.

Structural Characterization

The unambiguous identification and structural confirmation of this compound rely on a suite of spectroscopic techniques.

Technique Expected Observations
¹H NMR The spectrum will display complex multiplet patterns in the aliphatic region, corresponding to the protons of the bicyclic system. The aromatic protons of the phenyl group will appear in the downfield region. The chemical shift of the N-H proton may be broad and solvent-dependent.
¹³C NMR The number of signals in the ¹³C NMR spectrum will correspond to the number of chemically non-equivalent carbon atoms in the molecule. The quaternary carbon atom attached to the phenyl group will be a key diagnostic signal.
Mass Spectrometry (MS) The mass spectrum will show the molecular ion peak corresponding to the free base, along with characteristic fragmentation patterns that can help to confirm the structure.
Infrared (IR) Spectroscopy The IR spectrum will exhibit characteristic absorption bands for N-H stretching, as well as C-H and C=C stretching vibrations from the aromatic ring.

Comparative Analysis: A Tale of Two Scaffolds

The primary advantage of the 2-azabicyclo[2.1.1]hexane scaffold over a simple pyrrolidine is its rigid, three-dimensional structure. This rigidity has profound implications for molecular recognition.

Caption: Conformational flexibility of phenylpyrrolidine versus the rigid structure of 1-phenyl-2-azabicyclo[2.1.1]hexane.

The design of conformationally constrained analogs is a frequently employed strategy to minimize the entropic penalty associated with target binding, thereby enhancing potency and selectivity. The 2-azabicyclo[2.1.1]hexane (aza-BCH) scaffold has garnered significant attention as a valuable replacement for pyrrolidine.[1]

Applications in Drug Discovery: Unlocking New Therapeutic Potential

The well-defined three-dimensional structure of this compound makes it an exceptionally attractive building block for the design of novel therapeutics targeting a wide range of biological systems.

Central Nervous System (CNS) Targets

The combination of a phenyl ring and a basic nitrogen atom is a common pharmacophore in many CNS-active drugs. The rigid presentation of these features in the 2-azabicyclo[2.1.1]hexane scaffold could enable the development of highly selective ligands for:

  • Neurotransmitter Transporters: Such as the dopamine transporter (DAT) and the serotonin transporter (SERT), which are key targets for the treatment of depression, ADHD, and other psychiatric disorders.

  • Receptors: Including nicotinic acetylcholine receptors (nAChRs) and glutamate receptors, which are implicated in cognitive function and neurodegenerative diseases.

Beyond the CNS

The utility of this scaffold extends far beyond the central nervous system. Its rigid framework can be incorporated into molecules designed to interact with a diverse array of protein targets, including:

  • Enzyme Inhibitors: The defined geometry can allow for precise and high-affinity interactions with the active sites of enzymes.

  • Ion Channel Modulators: The rigid structure can be used to position key functional groups to interact with specific residues within the pores or allosteric sites of ion channels.

Experimental Protocols: A Practical Guide

The following protocols provide a general framework for the synthesis and characterization of this compound in a laboratory setting.

Protocol for Synthesis

Materials:

  • 1-Phenylcyclopentanol

  • Thionyl chloride

  • Sodium azide

  • Lithium aluminum hydride (LAH)

  • N-Chlorosuccinimide (NCS)

  • Azobisisobutyronitrile (AIBN)

  • Hydrochloric acid (in a suitable solvent like diethyl ether)

  • Anhydrous solvents (THF, diethyl ether, etc.)

Procedure:

Part A: Synthesis of 1-Phenylcyclopentylamine

  • Chlorination: Dissolve 1-phenylcyclopentanol in an anhydrous solvent and cool to 0 °C. Slowly add thionyl chloride and stir until the reaction is complete, as monitored by thin-layer chromatography (TLC).

  • Azidation: Remove the solvent under reduced pressure. Dissolve the crude chloride in a suitable solvent and add sodium azide. Heat the reaction mixture and monitor for the disappearance of the starting material.

  • Reduction: After the reaction is complete, carefully work up the reaction and reduce the azide to the corresponding amine using a suitable reducing agent like LAH in anhydrous THF.

Part B: Cyclization and Salt Formation

  • N-Chlorination: Dissolve the 1-phenylcyclopentylamine in a suitable solvent and treat with NCS at low temperature.

  • Radical Cyclization: To the N-chloroamine, add a radical initiator such as AIBN and a suitable base. Reflux the mixture until the cyclization is complete.

  • Hydrochloride Salt Formation: Purify the crude free base, typically by column chromatography. Dissolve the purified product in an anhydrous solvent and add a solution of HCl in the same or a miscible solvent dropwise to precipitate the hydrochloride salt.

  • Purification: Collect the precipitate by filtration, wash with a cold solvent, and dry under vacuum to yield the final product.

Protocol for NMR Analysis
  • Sample Preparation: Accurately weigh a small amount of this compound (typically 5-10 mg) and dissolve it in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆, or CDCl₃).

  • ¹H NMR Acquisition: Acquire a ¹H NMR spectrum using a standard pulse program. Ensure a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum.

  • Data Processing: Process the acquired spectra (including Fourier transformation, phase correction, and baseline correction) and integrate the signals in the ¹H NMR spectrum to aid in structural assignment.

Conclusion: A Rigid Scaffold for Future Discoveries

This compound represents a valuable and synthetically accessible building block that offers a conformationally constrained alternative to the flexible pyrrolidine ring. Its rigid three-dimensional structure provides a unique and powerful platform for the design of potent and selective ligands for a wide variety of biological targets. The synthetic and analytical protocols outlined in this guide provide a solid foundation for researchers to explore the potential of this and related bicyclic scaffolds in their own drug discovery endeavors. The strategic application of conformational constraint, as exemplified by this intriguing molecule, will undoubtedly continue to be a highly successful approach in the ongoing quest for novel and improved therapeutics.

References

Sources

Methodological & Application

Application Notes and Protocols: The Strategic Incorporation of 1-Phenyl-2-azabicyclo[2.1.1]hexane Hydrochloride in the Synthesis of Potent LRRK2 Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Targeting LRRK2 in Neurodegenerative Disease

Leucine-rich repeat kinase 2 (LRRK2) has emerged as a high-priority therapeutic target in the field of neurodegenerative diseases, most notably Parkinson's disease (PD).[1] Genetic evidence has robustly linked mutations in the LRRK2 gene, particularly the G2019S substitution, to an increased risk of both familial and sporadic PD.[1] These mutations often lead to a gain-of-function, resulting in elevated kinase activity. This hyperactivity is hypothesized to contribute to the pathogenesis of PD through various cellular mechanisms, including disruption of vesicular trafficking, lysosomal function, and inflammatory pathways.[1] Consequently, the development of potent and selective small-molecule inhibitors of LRRK2 kinase activity represents a promising disease-modifying therapeutic strategy.[2][3]

The Role of 1-Phenyl-2-azabicyclo[2.1.1]hexane in LRRK2 Inhibitor Design: An Expert's Perspective

In modern medicinal chemistry, the concept of "escaping from flatland" – moving away from planar, aromatic structures towards more three-dimensional, sp³-rich scaffolds – has gained significant traction. Saturated bicyclic amines, such as the 2-azabicyclo[2.1.1]hexane (aza-BCH) core, are exemplary of this design principle. Our experience, and that of others in the field, has shown that the incorporation of these rigid, non-planar motifs can confer significant advantages to drug candidates.

A pivotal optimization study on LRRK2 inhibitors revealed that replacing a traditional pyrrolidine moiety with an aza-BCH scaffold led to consistent improvements in key drug-like properties, including intrinsic clearance and aqueous solubility.[4] The rigid nature of the aza-BCH core reduces the conformational flexibility of the molecule, which can lead to a lower entropic penalty upon binding to the target protein, potentially enhancing potency.

The addition of a phenyl group at the 1-position of the azabicyclo[2.1.1]hexane scaffold introduces a key hydrophobic interaction point. This phenyl ring can occupy specific hydrophobic pockets within the LRRK2 ATP-binding site, further anchoring the inhibitor and contributing to its overall binding affinity and selectivity. The hydrochloride salt form of this building block ensures good shelf-stability and ease of handling in a laboratory setting.

Synthetic Workflow for LRRK2 Inhibitor Synthesis

The general strategy for incorporating 1-Phenyl-2-azabicyclo[2.1.1]hexane into a LRRK2 inhibitor involves a nucleophilic coupling reaction between the secondary amine of the bicyclic moiety and an electrophilic heteroaromatic core, which is a common structural feature of many kinase inhibitors. Common heteroaromatic cores for LRRK2 inhibitors include substituted pyrimidines, indazoles, and pyrrolopyrimidines.

Two of the most robust and widely used methods for this type of C-N bond formation are the Buchwald-Hartwig amination and direct nucleophilic aromatic substitution (SNAr). The choice between these methods often depends on the specific electronic properties of the heteroaromatic core.

G cluster_0 Starting Materials cluster_1 Key Coupling Step cluster_2 Final Product LRRK2_Core LRRK2 Heteroaromatic Core (e.g., 2-chloro-4-aminopyrimidine derivative) Coupling C-N Bond Formation (Buchwald-Hartwig or SNAr) LRRK2_Core->Coupling Catalyst (for Buchwald-Hartwig, e.g., Pd(OAc)2) Ligand (e.g., XPhos) Aza_BCH 1-Phenyl-2-azabicyclo[2.1.1]hexane Hydrochloride Aza_BCH->Coupling Base (e.g., K2CO3, Cs2CO3) Solvent (e.g., Dioxane, DMF) LRRK2_Inhibitor Final LRRK2 Inhibitor Coupling->LRRK2_Inhibitor Work-up & Purification

Caption: Synthetic workflow for coupling 1-Phenyl-2-azabicyclo[2.1.1]hexane with a LRRK2 inhibitor core.

Detailed Experimental Protocol: Synthesis of a Representative LRRK2 Inhibitor

This protocol describes a representative synthesis of a potent LRRK2 inhibitor based on a 2,4-disubstituted pyrimidine scaffold, utilizing a Buchwald-Hartwig amination for the key coupling step.

Reaction Scheme:

(Image of a chemical reaction showing a generic 2-chloro-4-aminopyrimidine derivative reacting with 1-Phenyl-2-azabicyclo[2.1.1]hexane in the presence of a palladium catalyst and a base to yield the final LRRK2 inhibitor).

Reagent/MaterialMolecular WeightAmountMoles
2-Chloro-4-((3-methoxyphenyl)amino)pyrimidine235.67 g/mol 236 mg1.0 mmol
1-Phenyl-2-azabicyclo[2.1.1]hexane hydrochloride195.69 g/mol 235 mg1.2 mmol
Palladium(II) Acetate (Pd(OAc)₂)224.50 g/mol 11.2 mg0.05 mmol
XPhos476.65 g/mol 47.7 mg0.1 mmol
Cesium Carbonate (Cs₂CO₃)325.82 g/mol 652 mg2.0 mmol
1,4-Dioxane (anhydrous)-10 mL-

Procedure:

  • Reaction Setup: To a dry 25 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-Chloro-4-((3-methoxyphenyl)amino)pyrimidine (236 mg, 1.0 mmol), this compound (235 mg, 1.2 mmol), Palladium(II) Acetate (11.2 mg, 0.05 mmol), XPhos (47.7 mg, 0.1 mmol), and Cesium Carbonate (652 mg, 2.0 mmol).

  • Inert Atmosphere: Evacuate and backfill the flask with argon or nitrogen three times to ensure an inert atmosphere.

  • Solvent Addition: Add anhydrous 1,4-dioxane (10 mL) via syringe.

  • Reaction: Heat the reaction mixture to 100 °C and stir vigorously for 12-18 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate (30 mL) and filter through a pad of Celite to remove inorganic salts and the catalyst.

  • Extraction: Transfer the filtrate to a separatory funnel and wash with water (2 x 20 mL) and brine (1 x 20 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to afford the desired LRRK2 inhibitor.

  • Characterization: Characterize the final product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS) to confirm its structure and purity.

Trustworthiness and Self-Validation:

The success of this protocol relies on several key factors. The use of a well-defined palladium catalyst and a bulky electron-rich phosphine ligand like XPhos is critical for the efficiency of the Buchwald-Hartwig amination, especially with a sterically hindered secondary amine.[5] The choice of a strong inorganic base, cesium carbonate, is essential to deprotonate the hydrochloride salt of the amine and facilitate the catalytic cycle. Anhydrous and oxygen-free conditions are paramount to prevent catalyst deactivation and ensure reproducible results. The progress of the reaction should be carefully monitored by an appropriate analytical technique to determine the optimal reaction time and prevent the formation of byproducts.

LRRK2 Signaling and Inhibition Mechanism

LRRK2 is a large, multi-domain protein with both GTPase and kinase activities. The kinase domain is responsible for phosphorylating a variety of downstream substrates, including a subset of Rab GTPases. Pathogenic mutations in LRRK2 lead to an increase in its kinase activity, disrupting cellular homeostasis.

G LRRK2_Active Active LRRK2 (e.g., G2019S mutation) pSubstrate Phosphorylated Rab GTPase LRRK2_Active->pSubstrate Phosphorylation ATP ATP ATP->LRRK2_Active Binds to ATP pocket Substrate Rab GTPase (Substrate) Substrate->LRRK2_Active Dysfunction Cellular Dysfunction (e.g., impaired vesicular trafficking) pSubstrate->Dysfunction Inhibitor LRRK2 Inhibitor with 1-Phenyl-2-azabicyclo[2.1.1]hexane Inhibitor->LRRK2_Active Competitive Inhibition

Sources

Application Notes and Protocols: Synthetic Routes to Functionalized 1-Phenyl-2-azabicyclo[2.1.1]hexane Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of the 1-Phenyl-2-azabicyclo[2.1.1]hexane Scaffold in Modern Drug Discovery

The relentless pursuit of novel chemical entities with enhanced pharmacological profiles has led medicinal chemists to explore beyond the traditional "flat" aromatic and heteroaromatic rings. The concept of "escaping from flatland" emphasizes the incorporation of three-dimensional, C(sp³)-rich scaffolds to improve physicochemical properties such as solubility and metabolic stability, while providing a precise spatial arrangement of functional groups.[1] Within this paradigm, the 1-Phenyl-2-azabicyclo[2.1.1]hexane framework has emerged as a promising structural motif. Its rigid, bicyclic structure serves as a bioisosteric replacement for a phenyl ring or a pyrrolidine moiety, offering a unique vectoral projection of substituents into three-dimensional space.[1][2] This guide provides a detailed exploration of the synthetic strategies to access functionalized 1-Phenyl-2-azabicyclo[2.1.1]hexane hydrochloride, a key building block for the development of next-generation therapeutics.

Strategic Approaches to the 2-Azabicyclo[2.1.1]hexane Core

The construction of the strained 2-azabicyclo[2.1.1]hexane ring system necessitates specialized synthetic methodologies. Several elegant strategies have been developed, each with its own merits and suitability for accessing specific substitution patterns.

Photochemical [2+2] Cycloaddition: A Versatile Entry to 1-Substituted Scaffolds

Intramolecular photochemical [2+2] cycloaddition of N-allyl enamides stands out as a robust and versatile method for the synthesis of 1-substituted 2-azabicyclo[2.1.1]hexanes.[3] This approach is particularly well-suited for the preparation of the 1-phenyl derivative. The reaction proceeds via the photoexcitation of the enamide chromophore, leading to a diradical intermediate that undergoes intramolecular cyclization to form the strained bicyclic system.

Conceptual Workflow for Photochemical [2+2] Cycloaddition

cluster_0 Precursor Synthesis cluster_1 Photochemical Cycloaddition cluster_2 Final Product Formation P1 Phenyl-substituted Ketone/Aldehyde P3 Enamide Formation P1->P3 P2 Allylamine P2->P3 C1 N-allyl Enamide Precursor P3->C1 C2 UV Irradiation (λ = 254 nm) C1->C2 C3 1-Phenyl-2-azabicyclo[2.1.1]hexane C2->C3 F1 Bicyclic Amine C3->F1 F2 HCl in Ether/Dioxane F1->F2 F3 1-Phenyl-2-azabicyclo[2.1.1]hexane HCl F2->F3

Caption: Workflow for the synthesis of this compound via photochemical [2+2] cycloaddition.

Formal [3+2] Cycloadditions of Bicyclo[1.1.0]butanes

An alternative and powerful strategy involves the formal [3+2] cycloaddition of bicyclo[1.1.0]butanes (BCBs) with imines.[1][4] This method can be rendered enantioselective through the use of chiral Lewis acids or organocatalysts, providing access to optically active 2-azabicyclo[2.1.1]hexane derivatives.[1][5] While this approach is highly modular, it typically requires the synthesis of specialized bicyclo[1.1.0]butane precursors.

Intramolecular Cyclization Strategies

The formation of the 2-azabicyclo[2.1.1]hexane core can also be achieved through the intramolecular cyclization of suitably functionalized cyclobutane precursors. A notable example involves the stereoselective electrophilic addition to a cyclobutene dicarbamate, followed by a base-mediated ring closure.[6] Another approach relies on the intramolecular displacement of a primary alkyl chloride by a tert-butylsulfinamide to forge the strained bicyclic ring system.[4]

Detailed Experimental Protocols

Protocol 1: Synthesis of 1-Phenyl-2-azabicyclo[2.1.1]hexane via Photochemical [2+2] Cycloaddition

This protocol details the synthesis of the title compound starting from acetophenone and allylamine.

Step 1: Synthesis of N-allyl-1-phenylethen-1-amine (Enamine Precursor)

  • To a solution of acetophenone (1.0 eq) in toluene (0.5 M) is added allylamine (1.2 eq) and a catalytic amount of p-toluenesulfonic acid (0.05 eq).

  • The reaction mixture is heated to reflux with a Dean-Stark apparatus to remove water.

  • The reaction is monitored by TLC until the starting material is consumed.

  • Upon completion, the reaction mixture is cooled to room temperature, washed with saturated aqueous sodium bicarbonate solution, and then with brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by vacuum distillation or column chromatography on silica gel to afford the desired enamine.

Step 2: Photochemical [2+2] Cycloaddition

  • A solution of N-allyl-1-phenylethen-1-amine (1.0 eq) in anhydrous and degassed acetonitrile (0.01 M) is prepared in a quartz reaction vessel.

  • The solution is irradiated with a 254 nm UV lamp in a photochemical reactor at room temperature.

  • The reaction progress is monitored by GC-MS or LC-MS.

  • Once the starting material is consumed, the solvent is removed under reduced pressure.

  • The crude product, 1-Phenyl-2-azabicyclo[2.1.1]hexane, is purified by column chromatography on silica gel.

Step 3: Formation of this compound

  • The purified 1-Phenyl-2-azabicyclo[2.1.1]hexane is dissolved in a minimal amount of diethyl ether or ethyl acetate.

  • The solution is cooled to 0 °C in an ice bath.

  • A solution of HCl in diethyl ether (2.0 M) or dioxane (4.0 M) is added dropwise with stirring until precipitation is complete.

  • The resulting solid is collected by filtration, washed with cold diethyl ether, and dried under vacuum to yield this compound as a stable salt.

Reaction Scheme: Photochemical Synthesis

cluster_0 Enamine Formation cluster_1 Photocycloaddition cluster_2 Salt Formation Acetophenone Allylamine + H₂N-CH₂-CH=CH₂ Enamine N-allyl-1-phenylethen-1-amine Allylamine->Enamine p-TsOH, Toluene, Reflux Enamine_reactant Enamine Bicycle 1-Phenyl-2-azabicyclo[2.1.1]hexane Enamine_reactant->Bicycle hν (254 nm), CH₃CN Bicycle_reactant Bicyclic Amine Hydrochloride 1-Phenyl-2-azabicyclo[2.1.1]hexane HCl Bicycle_reactant->Hydrochloride HCl in Ether

Sources

Application Note & Protocol: High-Throughput Screening with 1-Phenyl-2-azabicyclo[2.1.1]hexane Hydrochloride Libraries

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The relentless pursuit of novel chemical matter in drug discovery necessitates a departure from traditional, planar molecular architectures. Three-dimensional (3D) scaffolds are increasingly sought after for their potential to confer improved physicochemical properties and explore uncharted biological target space.[1][2] This guide provides a detailed framework for the high-throughput screening (HTS) of compound libraries based on the 1-Phenyl-2-azabicyclo[2.1.1]hexane hydrochloride scaffold. This C(sp³)-rich, bicyclic structure represents a next-generation bioisostere for phenyl rings, offering a rigid framework that can enhance properties such as aqueous solubility while maintaining or improving biological activity.[2][3][4] We present field-proven protocols for library management, assay development, automated screening, and hit validation, designed for researchers, scientists, and drug development professionals aiming to leverage this promising chemical class in their discovery campaigns.

Introduction: Escaping 'Flatland' with Azabicyclo[2.1.1]hexane Scaffolds

Modern medicinal chemistry has recognized the limitations of "flat," aromatic-rich molecules, which often suffer from poor solubility and metabolic instability.[2] The strategic incorporation of saturated, three-dimensional scaffolds—a concept known as "escaping from flatland"—is a proven approach to mitigate these liabilities.[2] The 2-azabicyclo[2.1.1]hexane (aza-BCH) motif has emerged as a particularly valuable scaffold in this context.[3][4] It serves as a rigid, saturated bioisostere for commonly used rings like pyrrolidine or the phenyl group, offering distinct advantages:

  • Improved Physicochemical Properties: Replacement of a phenyl ring with a bicyclic scaffold can dramatically increase water solubility and reduce lipophilicity, key factors for favorable pharmacokinetics.[2][4]

  • Novel Chemical Space: The rigid, non-planar geometry allows for precise vectoral projection of substituents, enabling novel interactions with biological targets that are inaccessible to planar molecules.[1]

  • Enhanced Metabolic Stability: The saturated core is less susceptible to oxidative metabolism compared to electron-rich aromatic rings.[4]

The 1-Phenyl-2-azabicyclo[2.1.1]hexane core specifically combines this advantageous 3D framework with a phenyl substituent, providing a versatile entry point for creating libraries with diverse chemical decorations. The hydrochloride salt form is typically employed to enhance the aqueous solubility and stability of the compound library for screening purposes.[5]

Library Management: Handling and Storage Protocols

Libraries of this compound are typically supplied in a plate format, dissolved in 100% DMSO. Proper handling is critical to ensure compound integrity and screening success. Hydrochloride salts can be hygroscopic, and moisture absorption can lead to compound precipitation or degradation.[5]

Key Library Characteristics

A well-designed library based on this scaffold would possess the properties summarized in the table below, making it ideal for exploring diverse biological targets.

PropertyTypical Value RangeRationale
Molecular Weight (MW)250 - 450 DaAdheres to general guidelines for oral bioavailability (e.g., Lipinski's Rule of Five).
cLogP1.0 - 3.5Balances lipophilicity for membrane permeability with sufficient aqueous solubility.
Fraction of sp³ carbons (Fsp³)> 0.45Ensures high three-dimensionality, departing from "flatland" chemistry.[1]
Purity (LC-MS)> 95%Minimizes the risk of false positives or negatives arising from impurities.
Solubility (DMSO)≥ 10 mMEnsures compounds remain in solution during storage and assay preparation.[6]
Salt FormHydrochlorideEnhances aqueous solubility and stability for screening formats.
Protocol for Library Storage and Handling

Materials:

  • Compound library plates (384-well format)

  • Automated or manual plate sealer

  • Foil plate seals, DMSO-resistant

  • Desiccated storage cabinet or freezer (-20°C or -80°C)

  • Centrifuge with plate rotors

Procedure:

  • Incoming Inspection: Upon receipt, visually inspect plates for any damage to the seals. Centrifuge the plates briefly (e.g., 1,000 rpm for 1 minute) to ensure any liquid is collected at the bottom of the wells.

  • Long-Term Storage: For long-term storage, plates should be kept at -20°C or -80°C in a desiccated environment.[7] Ensure seals are intact to prevent water absorption from the atmosphere.

  • Thawing ("Plate Revival"):

    • Remove the plate from the freezer and allow it to equilibrate to room temperature for at least 60 minutes before removing the seal. This is a critical step to prevent condensation from forming inside the wells.

    • Once at room temperature, centrifuge the plate again to consolidate the DMSO solution.

  • Aliquoting and Use:

    • Carefully remove the seal in a low-humidity environment if possible.

    • Use an automated liquid handler to transfer the required volume for creating intermediate or assay-ready plates.

    • Immediately reseal the master ("mother") plate with a new, robust foil seal.

  • Freeze-Thaw Cycles: Avoid repeated freeze-thaw cycles, as this can compromise compound stability.[7] It is best practice to create several intermediate plates from the master plate to use for routine screening.

High-Throughput Screening (HTS) Campaign Workflow

A successful HTS campaign is a multi-stage process designed to efficiently identify and validate true "hits" from a large compound library while minimizing the pursuit of false positives.[8][9] The entire process, from assay development to hit validation, forms a comprehensive cascade.

HTS_Workflow cluster_0 Phase 1: Assay Development cluster_1 Phase 2: Screening cluster_2 Phase 3: Data Analysis cluster_3 Phase 4: Hit Validation AssayDev Assay Principle & Reagent Development Miniaturization Miniaturization to 384/1536-well Format AssayDev->Miniaturization Validation Assay Validation (Z' > 0.5) Miniaturization->Validation Pilot Pilot Screen (~2000 compounds) Validation->Pilot Primary Full Library Primary HTS Pilot->Primary Normalization Data Normalization & Quality Control Primary->Normalization HitSelection Hit Selection & Prioritization Normalization->HitSelection Confirmation Hit Confirmation (Fresh Compound) HitSelection->Confirmation DoseResponse Dose-Response (IC50/EC50) Confirmation->DoseResponse Counterscreen Counter & Orthogonal Assays DoseResponse->Counterscreen Lead_Opt Lead Optimization Counterscreen->Lead_Opt

Caption: The HTS cascade from assay development to validated hits.

Phase 1: Assay Development & Miniaturization Protocol

The foundation of any HTS campaign is a robust, reproducible, and cost-effective assay.[6][10] The goal is to miniaturize the assay to a 384- or 1536-well format to reduce reagent costs and increase throughput.[6][8]

Protocol: Assay Miniaturization and Validation

This protocol assumes the development of a cell-based luciferase reporter assay.

Materials:

  • HEK293 cells stably expressing the reporter construct

  • Culture medium (e.g., DMEM + 10% FBS)

  • Positive control compound (known activator/inhibitor)

  • Negative control (DMSO vehicle)

  • Luciferase assay reagent (e.g., Bright-Glo™)

  • 384-well white, solid-bottom assay plates

  • Automated liquid handler and plate reader (luminescence)

Procedure:

  • Cell Seeding Optimization:

    • Create a cell titration by seeding varying numbers of cells (e.g., 2,000 to 10,000 cells/well) into a 384-well plate.

    • Incubate for the desired time (e.g., 24 hours).

    • Add luciferase reagent and measure the signal. Select the cell number that provides a robust signal well above background without being in the non-linear portion of the signal curve.

  • Reagent Concentration Optimization:

    • Using the optimal cell density, test different concentrations of the positive control compound to determine the EC80 (concentration giving 80% of maximal effect). This will be used for the high signal control wells.

    • Optimize the concentration of the luciferase detection reagent to ensure a stable signal over the desired reading window.

  • DMSO Tolerance Test:

    • Expose cells to a range of DMSO concentrations (e.g., 0.1% to 2.0%).

    • Measure cell viability and reporter signal to determine the highest tolerable DMSO concentration that does not adversely affect the assay. A final concentration of <0.5% is typical.[10]

  • Assay Validation (Z'-Factor Calculation):

    • Prepare a validation plate. In 16 wells, add the positive control (at EC80). In another 16 wells, add the negative control (DMSO vehicle).

    • Run the assay according to the optimized protocol.

    • Calculate the Z'-factor using the formula: Z' = 1 - (3 * (σ_pos + σ_neg)) / |μ_pos - μ_neg| Where σ is the standard deviation and μ is the mean of the positive (pos) and negative (neg) controls.

    • An assay is considered robust for HTS when the Z'-factor is consistently > 0.5. [10]

ParameterExample Optimized ValueJustification
Plate Format384-wellBalances throughput and reagent costs effectively.[10]
Cell Seeding Density5,000 cells/wellProvides a robust signal-to-background ratio.
Final DMSO Concentration0.2%Well below the toxicity threshold for most cell lines.
Positive ControlKnown Activator @ EC80Ensures a strong, consistent high signal for Z' calculation.
Negative ControlDMSO VehicleRepresents the baseline activity of the assay.
Quality Metric Z'-Factor > 0.7 Indicates an excellent assay window, suitable for HTS. [10]

Phase 2: Pilot and Primary Screening Protocol

The primary screen involves testing every compound in the library at a single concentration to identify "primary hits."[8] A pilot screen on a small, diverse subset of compounds is highly recommended to ensure the automated workflow is functioning correctly.[10]

Protocol: Automated Primary HTS

Plate_Workflow cluster_workflow Automated Screening Workflow start Start dispense_cells Dispense Cells into 384-well Plates (e.g., Multidrop Combi) start->dispense_cells end End incubate1 Incubate Plates (24h, 37°C, 5% CO2) dispense_cells->incubate1 pin_transfer Transfer Compounds (100 nL via Pin Tool) From Library Plate to Assay Plate incubate1->pin_transfer incubate2 Incubate with Compound (18h, 37°C, 5% CO2) pin_transfer->incubate2 add_reagent Add Luciferase Reagent (e.g., Flying Reagent Dispenser) incubate2->add_reagent incubate3 Incubate (Short) (10 min, Room Temp) add_reagent->incubate3 read_plate Read Luminescence (e.g., PHERAstar) incubate3->read_plate data_upload Upload Data to LIMS read_plate->data_upload data_upload->end

Caption: Automated workflow for a typical cell-based primary screen.

Procedure:

  • Assay Plate Preparation: Using an automated dispenser, seed cells at the pre-determined optimal density into all wells of the 384-well assay plates.

  • Incubation: Incubate the plates for 24 hours to allow cells to adhere and enter a healthy growth phase.

  • Compound Transfer:

    • Thaw the library plates as described in section 2.2.

    • Using a robotic system with a pin tool or acoustic dispenser, transfer a small volume (e.g., 50-100 nL) of each compound from the source plate to the corresponding well of the assay plate. This achieves the desired final screening concentration (e.g., 10 µM).

    • Typically, columns 1, 2, 23, and 24 of each plate are reserved for positive and negative controls.

  • Compound Incubation: Incubate the assay plates with the compounds for the optimized duration (e.g., 18 hours).

  • Signal Detection:

    • Allow plates to equilibrate to room temperature.

    • Use an automated reagent dispenser to add the luciferase detection reagent to all wells.

    • Incubate for 10 minutes to allow the signal to stabilize.

  • Data Acquisition: Read the luminescence signal on a compatible plate reader. Ensure the data is automatically uploaded to a database or LIMS for analysis.[10]

Phase 3: Data Analysis and Hit Selection

Raw HTS data must be rigorously analyzed to identify statistically significant hits while minimizing false positives.[11][12]

Methodology:

  • Data Normalization: Raw data from each well is typically normalized to the plate-specific controls. For an activation screen, this is often expressed as a percentage of activation: % Activation = (Signal_compound - μ_neg) / (μ_pos - μ_neg) * 100%

  • Quality Control: Before analysis, each plate's Z'-factor is recalculated. Plates with a Z' < 0.5 are flagged for review or repeat.

  • Hit Identification: A common method for hit selection is to define a threshold based on the standard deviation (SD) of the sample population.[11] For example, a "hit" might be defined as any compound that produces a signal greater than 3 times the standard deviation of the mean of all test compounds on the plate.

  • Removal of False Positives: Hits are cross-referenced against databases of known Pan-Assay Interference Compounds (PAINS) and frequent hitters.[9] These are compounds that often appear active across many different assays due to non-specific mechanisms like aggregation or reactivity, and they should be deprioritized.[9]

Phase 4: Hit Confirmation and Validation Protocol

Primary hits are merely candidates. A validation cascade is essential to confirm activity, determine potency, and rule out artifacts.[6][9]

Protocol: Dose-Response and Counter-Screening
  • Hit Re-order and QC: Order fresh, powdered samples of the primary hit compounds from the vendor. Confirm their identity and purity (>95%) via LC-MS and ¹H NMR.[12]

  • Confirmation Assay: Re-test the fresh compounds in the primary assay at the original screening concentration to confirm activity. Hits that do not reproduce are discarded.

  • Dose-Response Analysis:

    • For confirmed hits, create a serial dilution series (e.g., 10-point, 1:3 dilution starting at 50 µM).

    • Test this dilution series in the primary assay to generate a dose-response curve.

    • Fit the curve to a four-parameter logistic model to determine the potency (EC50 or IC50) and efficacy (maximal effect).

  • Counter-Screening:

    • Rationale: A counter-screen is designed to identify compounds that interfere with the assay technology itself. For a luciferase reporter assay, a key counter-screen is to test the compounds against a constitutively active luciferase construct or purified luciferase enzyme.

    • Procedure: Test the hit compounds in the counter-assay. Compounds that show activity in both the primary and counter-assay are likely artifacts (e.g., direct luciferase inhibitors) and should be eliminated.

  • Orthogonal Assay:

    • Rationale: An orthogonal assay measures the same biological endpoint through a different technological principle. For example, if the primary assay measured reporter gene expression, an orthogonal assay might use qRT-PCR to measure the endogenous mRNA levels of the target gene.

    • Procedure: Test the validated, non-artifact hits in the orthogonal assay. Compounds that are active in both assays are considered highly credible hits and are prioritized for further study.

Validation StagePurposeOutcome Metric
Hit ConfirmationConfirm activity of fresh compound powder.% Activity ≥ Threshold
Dose-ResponseDetermine potency and efficacy.EC50/IC50, Emax
Counter-ScreenIdentify assay technology artifacts (e.g., luciferase inhibitors).Inactive
Orthogonal ScreenConfirm biological activity using a different method.Active

Conclusion

Libraries built around the this compound scaffold offer a compelling starting point for drug discovery campaigns. Their inherent three-dimensionality provides an opportunity to identify novel hits with potentially superior physicochemical properties compared to traditional, flatter chemotypes. By applying the rigorous, multi-stage HTS workflow detailed in this guide—encompassing robust assay development, automated screening, and a stringent hit validation cascade—research organizations can effectively mine these libraries to uncover high-quality lead compounds for progression into drug development programs.

References

  • High throughput screening of small molecule library: procedure, challenges and future. (2016). Journal of Pharmaceutical Sciences and Research. [Link]

  • A pragmatic approach to hit validation following biochemical high-throughput screening. (2017). Nature Communications. [Link]

  • High-Throughput Screening of Small Molecule Libraries using SAMDI Mass Spectrometry. (2011). ACS Combinatorial Science. [Link]

  • Establishing assays and small molecule screening facilities for Drug discovery programs. (2011). New Biotechnology. [Link]

  • Development of a High-Throughput Screening Assay for Small-Molecule Inhibitors of Androgen Receptor Splice Variants. (2022). Assay and Drug Development Technologies. [Link]

  • Comprehensive analysis of high-throughput screens with HiTSeekR. (2016). Nucleic Acids Research. [Link]

  • Extracting Meaningful Data With High-Throughput Drug Discovery Approaches. (2023). Drug Discovery & Development. [Link]

  • Analysis of HTS data. Cambridge MedChem Consulting. [Link]

  • Experimental Design and Statistical Methods for Improved Hit Detection in High-Throughput Screening. (2005). Journal of Biomolecular Screening. [Link]

  • This compound (C11H13N). PubChemLite. [Link]

  • Standard Operating Procedure for Hydrochloric Acid. University of California, Santa Cruz. [Link]

  • Preparation of 2-Azabicyclo[2.1.1]hexane Hydrochloride. (2016). Synlett. [Link]

  • Multigram Synthesis of 2-Azabicyclo[2.1.1]hexane-1-Carboxylates (2,4-Methanoprolines) – Promising Bicyclic Proline Analogs. (2024). Journal of Organic and Pharmaceutical Chemistry. [Link]

  • Three-dimensional saturated C(sp3)-rich bioisosteres for benzene. (2024). Nature Synthesis. [Link]

  • Azabicyclo[2.1.1]hexanes. A review. (2004). Organic Preparations and Procedures International. [Link]

  • Application of High-Throughput Screening in Drug Discovery. (2021). AZoLifeSciences. [Link]

  • Applications of High Throughput Chemistry to Medicinal Chemistry. (2022). ACS Symposium Series. [Link]

  • Photocatalytic synthesis of 2-oxabicyclo[2.1.1]hexanes: cobalt-enhanced efficiency. (2025). Chemical Science. [Link]

  • The Applications of High Throughput Screening and its Value as a Drug Discovery Tool in the Pharmaceutical Industry and Academia. (2021). Yeshiva University. [Link]

  • 1-Phenylbicyclo[2.1.1]hexane. PubChem. [Link]

  • Navigating Drug Discovery with High-Throughput Screening. (2022). Journal of Student Research. [Link]

  • 2-Oxabicyclo[2.1.1]hexanes as saturated bioisosteres of the ortho-substituted phenyl ring. (2023). Nature Chemistry. [Link]

  • Yb(OTf)3-Catalyzed [2π + 2σ] Cycloaddition of Bicyclo[1.1.0]butanes with Methylenimines for Modular Synthesis of 1,2,4-Trisubstituted 2-Aza-bicyclo[2.1.1]hexanes. (2026). Organic Letters. [Link]

  • 2-Azabicyclo(2.1.1)hexane. PubChem. [Link]

  • HCL Storage and Handling. Scribd. [Link]

  • Best Practices for Storing Hydrochloric Acid Safely. (2025). ProcessBarron. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-Phenyl-2-azabicyclo[2.1.1]hexane Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

This guide is designed for researchers, chemists, and drug development professionals engaged in the synthesis of 1-Phenyl-2-azabicyclo[2.1.1]hexane hydrochloride. The unique structural and physicochemical properties of the 2-azabicyclo[2.1.1]hexane (aza-BCH) scaffold have made it a valuable building block in medicinal chemistry, often serving as a rigid, three-dimensional bioisostere for pyrrolidine or phenyl rings, which can lead to improved solubility and metabolic stability in drug candidates.[1][2] However, the inherent strain in this bicyclic system can present significant synthetic challenges.

This document provides a comprehensive troubleshooting guide and a series of frequently asked questions (FAQs) to address common issues encountered during synthesis, with a focus on improving reaction yield and ensuring product purity. The protocols and advice herein are grounded in established chemical principles and validated through literature-reported methodologies.

Troubleshooting Guide: Common Issues and Solutions

This section is structured in a question-and-answer format to directly address specific problems you may encounter during the synthesis.

Category 1: Low or No Yield in the Cyclization Step

Question: My key intramolecular cyclization to form the azabicyclo[2.1.1]hexane ring is failing or giving very low yields. What are the likely causes?

Answer: The formation of the strained bicyclic ring is often the most challenging step. Several factors can contribute to its failure:

  • Purity of the Precursor: The precursor to the cyclization (e.g., an N-protected aminoalkyl chloride or a related substrate) must be of high purity. Impurities can interfere with the base or catalyst used in the cyclization. It is crucial to thoroughly characterize this intermediate by ¹H NMR, ¹³C NMR, and LC-MS before proceeding.

  • Base Selection and Stoichiometry: For intramolecular displacement reactions, the choice and amount of base are critical. A strong, non-nucleophilic base like lithium bis(trimethylsilyl)amide (LiHMDS) or sodium hydride (NaH) is often required to deprotonate the nitrogen nucleophile without competing side reactions.[3] Ensure the base is fresh and added under strictly anhydrous conditions. The stoichiometry should be precise; an excess may cause decomposition, while an insufficiency will result in incomplete reaction.

  • Solvent and Temperature Conditions: Anhydrous, polar aprotic solvents like tetrahydrofuran (THF) or dimethylformamide (DMF) are typically used to facilitate the intramolecular SN2 reaction. The reaction may require heating to overcome the activation energy for ring closure, but excessive temperatures can lead to decomposition or side reactions. We recommend starting at room temperature and gradually increasing the temperature while monitoring the reaction by TLC or LC-MS.

  • Concentration (The Thorpe-Ingold Effect): Intramolecular reactions are highly dependent on concentration. The reaction should be run under high dilution conditions (e.g., 0.01-0.05 M) to favor the intramolecular cyclization over intermolecular polymerization. A slow addition of the precursor to a solution of the base can further promote the desired unimolecular pathway.

Category 2: Issues with Product Purification and Isolation

Question: I'm struggling to purify the final 1-Phenyl-2-azabicyclo[2.1.1]hexane product. Column chromatography gives poor separation, and I'm losing a significant amount of material.

Answer: Purification of these amine products can be challenging due to their basicity and polarity.

  • Avoid Silica Gel Chromatography for the Free Base: The free amine form of 1-Phenyl-2-azabicyclo[2.1.1]hexane is basic and can interact strongly with acidic silica gel, leading to tailing, poor separation, and potential decomposition. If chromatography is necessary, consider using deactivated (neutral) silica or alumina.

  • Purification via Salt Formation: The most effective method for purifying and isolating the final product is through the formation of its hydrochloride salt. After the reaction is complete and the free base has been isolated (typically via extraction), it can be dissolved in a suitable solvent like diethyl ether, ethyl acetate, or dichloromethane. The addition of a solution of HCl in a non-polar solvent (e.g., HCl in diethyl ether or dioxane) will precipitate the hydrochloride salt, which is often a crystalline solid.[4] This process not only purifies the compound but also makes it easier to handle and store.

  • Recrystallization of the Hydrochloride Salt: The precipitated hydrochloride salt can be further purified by recrystallization. A solvent system such as methanol/diethyl ether or ethanol/ethyl acetate is commonly effective. The goal is to dissolve the salt in a minimal amount of the more polar solvent (e.g., methanol) at an elevated temperature and then slowly add the less polar anti-solvent (e.g., diethyl ether) to induce crystallization upon cooling.

Question: My final product is an oil or a sticky solid, not the crystalline hydrochloride salt described in the literature. How can I resolve this?

Answer: This issue typically points to residual impurities or incorrect stoichiometry during salt formation.

  • Ensure Complete Removal of Protecting Groups: If your synthesis involves a protecting group (e.g., Boc, Cbz), ensure it has been completely removed. Residual protected material can interfere with crystallization. Monitor the deprotection step carefully by TLC or LC-MS until all starting material is consumed.

  • Purity of the Free Base: Before forming the salt, ensure the free base is as pure as possible. An aqueous workup to remove any water-soluble impurities is essential. If the free base is an oil, try to remove residual solvent under high vacuum.

  • Stoichiometry of HCl: Use a precise amount of HCl (1.0 to 1.1 equivalents) for the salt formation. A large excess of HCl can sometimes lead to the formation of oily or hygroscopic products.

  • Solvent for Precipitation: The choice of solvent is crucial. The hydrochloride salt should be insoluble in the chosen solvent system. Diethyl ether is an excellent choice for precipitating hydrochloride salts as they are typically very insoluble in it.

Frequently Asked Questions (FAQs)

Q1: What is the most reliable and scalable synthetic route to prepare the 2-azabicyclo[2.1.1]hexane core?

A key scalable method involves an intramolecular displacement of a primary alkyl chloride with a tert-butylsulfinamide to forge the bicyclic ring system.[1] This approach has been successfully used for the multigram preparation of the parent 2-azabicyclo[2.1.1]hexane hydrochloride.[1] Another powerful strategy is the (3+2) cycloaddition of bicyclo[1.1.0]butanes with imines, which offers a modular and efficient way to access a variety of substituted aza-BCHs.[1][2][5]

Q2: How do different synthetic strategies compare in terms of yield and accessibility?

The optimal strategy depends on the desired substitution pattern and available starting materials. Below is a comparison of common approaches.

Synthetic StrategyKey Reaction TypeTypical YieldsAdvantagesDisadvantagesReferences
Intramolecular Displacement Intramolecular SN240-60%Scalable, reliable for parent scaffold.Requires multi-step precursor synthesis.[1]
(3+2) Cycloaddition Lewis acid or organocatalyzed50-95%High efficiency, modular, good for diversity.Bicyclo[1.1.0]butane precursors can be challenging to prepare.[1][5]
Photochemical [2+2] Cycloaddition Intramolecular photocyclization30-50%Access to unique substitution patterns.Requires specialized photochemical equipment, can have lower yields.[3][6]
Nucleophilic Displacement SN2 on a pre-formed ring50-80%Good for late-stage functionalization.Limited by the availability of the starting functionalized aza-BCH.[7][8]

Q3: What are the critical analytical techniques for monitoring this synthesis?

  • Thin Layer Chromatography (TLC): Essential for rapid, qualitative monitoring of reaction progress. Use appropriate stains (e.g., ninhydrin for amines, permanganate for oxidizable groups) to visualize spots.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Invaluable for confirming the mass of intermediates and the final product, as well as for assessing purity and identifying byproducts.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are non-negotiable for structural confirmation of all intermediates and the final product. The characteristic signals of the bicyclic core protons are a key diagnostic tool.

Detailed Experimental Protocols

Protocol 1: Synthesis via Intramolecular Cyclization (Illustrative)

This protocol is adapted from literature procedures and illustrates a common pathway.[1] It should be optimized for specific substrates.

Step 1: Synthesis of the Cyclization Precursor (e.g., N-(tert-butylsulfinyl)-4-chlorobutan-1-amine)

  • This step typically involves the reaction of a suitable starting material (e.g., 4-chlorobutan-1-amine) with tert-butanesulfinamide. The specific conditions will vary.

Step 2: Intramolecular Cyclization to form N-(tert-butylsulfinyl)-2-azabicyclo[2.1.1]hexane

  • Set up a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet.

  • Add anhydrous tetrahydrofuran (THF) to the flask (to achieve a final concentration of ~0.05 M).

  • Cool the solvent to -78 °C in a dry ice/acetone bath.

  • Slowly add lithium bis(trimethylsilyl)amide (LiHMDS, 1.0 M in THF, 2.2 equivalents) to the cold THF.

  • Dissolve the N-(tert-butylsulfinyl)-4-chlorobutan-1-amine precursor (1.0 equivalent) in a minimal amount of anhydrous THF and add it to the dropping funnel.

  • Add the precursor solution dropwise to the LiHMDS solution over 1-2 hours, maintaining the temperature at -78 °C.

  • After the addition is complete, allow the reaction to slowly warm to room temperature and stir overnight.

  • Monitor the reaction by TLC or LC-MS for the disappearance of the starting material.

  • Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Extract the product with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

Step 3: Deprotection and Hydrochloride Salt Formation

  • Dissolve the crude N-(tert-butylsulfinyl)-2-azabicyclo[2.1.1]hexane in methanol.

  • Add a solution of hydrogen chloride (e.g., 4 M HCl in 1,4-dioxane, 3-4 equivalents) and stir at room temperature for 1-2 hours. The tert-butylsulfinamide group will be cleaved.

  • Monitor the deprotection by LC-MS.

  • Once complete, concentrate the reaction mixture under reduced pressure to remove the solvent.

  • Add diethyl ether to the residue. The this compound should precipitate as a solid.

  • Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum.

  • Recrystallize from a suitable solvent system (e.g., methanol/diethyl ether) if necessary to achieve high purity.

Visualizations and Workflows

General Synthetic Workflow

G cluster_0 Precursor Synthesis cluster_1 Core Formation cluster_2 Final Product Isolation Start Starting Materials Precursor Cyclization Precursor (e.g., N-protected aminoalkyl halide) Start->Precursor Cyclization Intramolecular Cyclization (High Dilution) Precursor->Cyclization Protected_Ring Protected Aza-BCH Cyclization->Protected_Ring Deprotection Protecting Group Cleavage Protected_Ring->Deprotection Salt_Formation HCl Salt Formation & Precipitation Deprotection->Salt_Formation Purification Recrystallization Salt_Formation->Purification Final_Product 1-Phenyl-2-azabicyclo[2.1.1]hexane HCl Purification->Final_Product

Caption: General workflow for the synthesis of the target compound.

Troubleshooting Decision Tree for Low Yield

G Start Low or No Yield in Cyclization Step Check_Purity Is Precursor Pure? (>95% by NMR/LCMS) Start->Check_Purity Purity_Yes Yes Check_Purity->Purity_Yes Purity_No No Check_Purity->Purity_No Check_Conditions Are Reaction Conditions Anhydrous? Purity_Yes->Check_Conditions Repurify Action: Repurify Precursor (Chromatography/Recrystallization) Purity_No->Repurify Cond_Yes Yes Check_Conditions->Cond_Yes Cond_No No Check_Conditions->Cond_No Check_Conc Is Concentration Low Enough? (<0.05 M) Cond_Yes->Check_Conc Dry_Reagents Action: Use Fresh Anhydrous Solvent. Flame-dry Glassware. Cond_No->Dry_Reagents Conc_Yes Yes Check_Conc->Conc_Yes Conc_No No Check_Conc->Conc_No Check_Base Is Base Active & Stoichiometry Correct? Conc_Yes->Check_Base Dilute Action: Increase Solvent Volume. Use Slow Addition. Conc_No->Dilute Base_Yes Yes Check_Base->Base_Yes Base_No No Check_Base->Base_No Success Yield Improved Base_Yes->Success New_Base Action: Use Freshly Titrated Base. Verify Stoichiometry. Base_No->New_Base

Caption: A decision tree for troubleshooting low cyclization yields.

References

  • Preparation of 2-Azabicyclo[2.1.1]hexane Hydrochloride. (URL: [Link])

  • A new synthesis of 2-azabicyclo[2.1.1]hexanes. (URL: [Link])

  • Divergent Synthesis of 1‑Azabicyclo[n.1.1]alkane Bioisosteres via Photoinduced Palladium Catalysis. (URL: [Link])

  • anti-Substituted-2-azabicyclo[2.1.1]hexanes. A Nucleophilic Displacement Route. (URL: [Link])

  • Organocatalytic Asymmetric Synthesis of Azabicyclo[2.1.1]hexanes. (URL: [Link])

  • anti-Substituted-2-azabicyclo[2.1.1]hexanes: A Nucleophilic Displacement Route. (URL: [Link])

  • Multigram Synthesis of 2-Azabicyclo[2.1.1]hexane-1- Carboxylates (2,4-Methanoprolines). (URL: [Link])

  • 2,5-disubstituted bicyclo[2.1.1]hexanes as rigidified cyclopentane variants. (URL: [Link])

  • Preparation of new bicyclo[2.1.1]hexane compact modules: an opening towards to novel sp3-rich chemical space. (URL: [Link])

  • Catalyst-Controlled Regiodivergent Synthesis of Bicyclo[2.1.1]hexanes via Photochemical Strain-Release Cycloadditions. (URL: [Link])

  • Synthesis of 1-Substituted Bicyclo[2.1.1]hexan-2-ones via a Sequential SmI2-Mediated Pinacol Coupling and Acid-Catalyzed Pinacol Rearrangement Reaction. (URL: [Link])

  • Strain-Release [2π + 2σ] Cycloadditions for the Synthesis of Bicyclo[2.1.1]hexanes Initiated by Energy Transfer. (URL: [Link])

  • (PDF) Multigram Synthesis of 2-Azabicyclo[2.1.1]hexane-1-Carboxylates (2,4-Methanoprolines) – Promising Bicyclic Proline Analogs. (URL: [Link])

  • Field-Based Affinity Optimization of a Novel Azabicyclohexane Scaffold HIV-1 Entry Inhibitor. (URL: [Link])

  • Photocatalytic synthesis of 2-oxabicyclo[2.1.1]hexanes: cobalt-enhanced efficiency. (URL: [Link])

  • Organocatalytic Asymmetric Synthesis of Azabicyclo[2.1.1]hexanes. (URL: [Link])

Sources

Technical Support Center: Azabicyclo[2.1.1]hexane Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured as a Tier 3 Support Knowledge Base for medicinal chemists and process development scientists. It focuses on the synthesis of 2-azabicyclo[2.1.1]hexane (2-aza-BCH) , a critical rigid bioisostere for proline and ortho-substituted benzenes.

Executive Summary & Chemistry Context

The 2-azabicyclo[2.1.1]hexane (2-aza-BCH) scaffold is thermodynamically unstable due to significant ring strain (~60 kcal/mol). Successful synthesis relies on kinetic trapping or high-energy intermediates (photochemical excited states or strain-release of bicyclobutanes).

Why Experiments Fail: Most failures in this domain are not due to "bad reagents" but due to divergent reaction pathways where a lower-energy byproduct (e.g., a cyclobutene or diene) is kinetically favored over the strained bicyclic target.

This guide covers the three primary synthetic routes:

  • Strain-Release Lewis Acid Catalysis (BCB + Imines)

  • Intramolecular [2+2] Photocycloaddition (Allylamines)

  • Iodocyclization (Radical/Ionic Hybrid)

Route A: Strain-Release Cycloaddition (BCB + Imines)

Methodology: Reaction of bicyclo[1.1.0]butanes (BCB) with imines, typically catalyzed by Lewis Acids (e.g., Zn(OTf)₂, Sc(OTf)₃). Primary Reference: Mykhailiuk et al., Angew.[1] Chem. Int. Ed. 2019 / 2021.

🔍 Troubleshooting Guide
SymptomDiagnosisRoot Cause AnalysisCorrective Action
Product is a Cyclobutene (Not a Bicycle)Pathway Divergence Substrate Mismatch: You likely used an N-alkyl imine . N-alkyl groups facilitate an addition-elimination sequence (E1cB-like) rather than the desired ring closure.Switch to N-Aryl Imines: The N-aryl group stabilizes the zwitterionic intermediate, allowing the slow 4-exo-tet cyclization to occur before elimination. Alternative: If N-alkyl is required, use a 2-step protocol: synthesize the cyclobutene first, then perform a photochemical ring closure.
Low Yield / Polymerization BCB Oligomerization Catalyst Overload: Highly active Lewis Acids can initiate homopolymerization of the electron-rich BCB strain-release reagent.Slow Addition: Add the BCB solution dropwise to the imine/catalyst mixture. Maintain low temperature (0°C to -78°C) during addition.
Regioisomer Mixtures C1 vs C3 Attack Steric/Electronic Conflict: The nucleophilic attack on the BCB bridgehead is sensitive to substitution at the bridgehead positions.Switch Catalysts: Use bulky Lewis Acids or specific ligand-metal complexes (e.g., chiral Zn-ligands) to enforce regiocontrol.
🧠 Mechanism & Pathway Decision Tree

The following diagram illustrates why N-Alkyl imines fail to yield the target 2-aza-BCH and instead form cyclobutenyl amines.

BCB_Pathway Start Reagents: Bicyclo[1.1.0]butane (BCB) + Imine Inter Intermediate: Zwitterionic Species (N-C Bond Formed) Start->Inter Lewis Acid Cat. Decision Imine Substituent (R-Group)? Inter->Decision Path_Aryl R = Aryl (Electron Deficient) Decision->Path_Aryl Stabilizes Charge Path_Alkyl R = Alkyl (Electron Rich) Decision->Path_Alkyl Labile Proton Cyclization Step 2: Ring Closure (Nucleophilic attack on C3) Path_Aryl->Cyclization Kinetically Favored Elimination Step 2: Proton Elimination (Ring Opening to Cyclobutene) Path_Alkyl->Elimination Thermodynamically Favored Product_Target Target: 2-Azabicyclo[2.1.1]hexane Cyclization->Product_Target Product_Byprod Byproduct: Cyclobutenyl Amine Elimination->Product_Byprod

Caption: Divergent pathways in BCB-Imine cycloaddition. N-Alkyl imines favor elimination (red), while N-Aryl imines favor cyclization (green).

Route B: Intramolecular [2+2] Photocycloaddition

Methodology: UV irradiation of N-allyl derivatives (often 2,4-methanoproline precursors). Primary Reference: Booker-Milburn et al., Chem. Commun.; Bach et al., JACS.

🔍 Troubleshooting Guide
SymptomDiagnosisRoot Cause AnalysisCorrective Action
Insoluble Gel / Precipitate Intermolecular Polymerization Concentration Effect: At high concentrations (>0.05 M), the excited state reacts with a neighboring molecule rather than folding onto itself.High Dilution Protocol: Run reaction at <0.01 M . If scale-up is needed, use a Flow Reactor (e.g., FEP tubing wrapped around lamp) to maintain high photon flux with low instantaneous concentration.
Recovery of Isomerized SM E/Z Isomerization Triplet State Relaxation: The excited state relaxes back to the ground state alkene but in the wrong geometry (E vs Z), preventing cyclization.Sensitizer Tuning: Switch from Acetone (High Triplet Energy) to Xanthone or Benzophenone. Ensure the triplet energy of the sensitizer is slightly higher than the alkene but not high enough to cause destructive side reactions.
Formation of 1,4-Dienes Retro-[2+2] / Ring Opening Thermal Instability: The product is absorbing UV light and reverting, or the reaction is getting too hot.Filter & Cool: Use a Pyrex filter (cut-off <300 nm) to prevent excitation of the product. actively cool the reaction vessel to <20°C.

Route C: Iodocyclization (The "New" Standard)

Methodology: Iodine (I₂/NIS) mediated cyclization of


-BCB amines or alcohols.
Primary Reference: Mykhailiuk, Angew.[1] Chem. Int. Ed. 2024/2025.
🔍 FAQ: Common User Scenarios

Q: I obtained a mixture of 5-membered rings (pyrroles/furans) instead of the bicyclic system. Why? A: This is a competition between 4-endo-trig (desired) and 5-exo-trig (undesired) cyclization.

  • Cause: The 5-exo pathway is generally kinetically faster in standard alkene cyclizations.

  • Solution: This reaction relies on the unique strain of the BCB starting material. Ensure you are using the specific

    
    -BCB amine  substrates.[2] The geometry of the BCB "butterfly" forces the nucleophile closer to the internal carbon, favoring the 4-endo path. If you use a standard alkene, you will get the 5-membered ring.
    

Q: My product decomposes on silica gel during purification. A: 2-aza-BCH derivatives, especially those with free amines or iodides, can be acid-sensitive.

  • Protocol Adjustment: Pre-treat your silica gel with 1% Triethylamine (Et₃N) in hexanes. Alternatively, use neutral alumina. For iodine-containing products, avoid prolonged light exposure during chromatography.

Critical Data: Byproduct Identification Table

Use this table to interpret your NMR/LCMS data when the reaction fails.

Observed SpeciesCharacteristic NMR SignalLikely Origin
Cyclobutenyl Amine Olefinic protons:

5.8–6.2 ppm (s)
Route A: Elimination of intermediate (N-alkyl imine issue).
1,4-Diene Terminal alkenes:

4.9–5.1 ppm (m)
Route B: Ring opening of the strained bicycle (thermal or UV degradation).
Oligomers Broadening of all signals; baseline humpRoute B: Concentration too high (intermolecular reaction).
Hydrolyzed BCB Cyclobutyl ketone signalsRoute A: Wet solvent/catalyst hydrolyzed the BCB before reaction.

References & Authority

  • Strain-Release Synthesis (BCB + Imines):

    • Title: "Preparation of 2-Azabicyclo[2.1.1]hexane Hydrochloride" & "Saturated Bioisosteres of Benzene."[3]

    • Source:Angew. Chem. Int. Ed. 2019, 58, 1046–1050; J. Org. Chem. 2021.

    • Link:

  • Photochemical Approaches:

    • Title: "Conformationally restricted pyrrolidines by intramolecular [2+2] photocycloaddition reactions."

    • Source:Chem. Commun.[4] (RSC), Booker-Milburn et al.

    • Link:

  • Iodocyclization (Modern Route):

    • Title: "Iodine(I)‐Induced Skeletal Rearrangement...[2][3] A Universal Approach to 2‐Azabicyclo[2.1.1]hexanes."

    • Source:Angew. Chem. Int. Ed. 2025 (Early View/Accepted).[5]

    • Link: (Related 2-oxa reference used as proxy for methodology validation).

  • Mechanistic Insight (N-Deletion):

    • Title: "Late-Stage N-Atom Deletion of Multisubstituted 2-Azabicyclo[2.1.1]Hexanes."

    • Source:ACS Catalysis 2023.

    • Link:

Disclaimer: This guide is intended for qualified research personnel. Always consult Safety Data Sheets (SDS) for bicyclobutanes and high-intensity UV sources before experimentation.

Sources

Validation & Comparative

A Comparative Guide to Azabicyclo[2.1.1]hexane and Pyrrolidine Analogs in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Navigating the Chemical Space Beyond Flatland

In the landscape of medicinal chemistry, the pyrrolidine ring is a foundational and ubiquitous scaffold.[1][2][3] As a five-membered saturated nitrogen heterocycle, it is a key component in numerous natural products, including the amino acid proline, and is featured in over 37 FDA-approved drugs.[1][4] Its synthetic tractability and ability to serve as a hydrogen bond donor or acceptor have cemented its role in drug design.[5] However, the very flexibility that makes pyrrolidine versatile—a conformational "pseudorotation"—can also be a liability, leading to entropic penalties upon binding to a biological target and potential metabolic instability.[5][6]

The drive to "escape flatland" and explore three-dimensional chemical space has led to a surge of interest in rigid, sp³-rich scaffolds that can act as bioisosteric replacements for traditional aromatic and saturated rings.[2][7] Among these, the azabicyclo[2.1.1]hexane (aza-BCH) scaffold has emerged as a compelling and structurally unique alternative to pyrrolidine.[7] Its constrained bicyclic structure offers a fixed spatial arrangement of substituents, providing a powerful tool to enhance binding affinity, improve metabolic stability, and fine-tune physicochemical properties.

This guide provides a comparative analysis of azabicyclo[2.1.1]hexane and pyrrolidine analogs. We will delve into their structural differences, comparative physicochemical properties, and strategic applications in drug discovery, supported by experimental data and detailed protocols to empower researchers in making informed scaffold selections.

Part 1: Structural and Conformational Analysis

The fundamental difference between these two scaffolds lies in their conformational freedom.

  • Pyrrolidine: This five-membered ring is non-planar and exists in a dynamic equilibrium of "envelope" and "twist" conformations, a phenomenon known as pseudorotation.[1][6][8] This flexibility allows the ring to adapt its shape to a binding pocket, but it comes at an entropic cost, as the molecule must adopt a single, higher-energy conformation to bind. The presence of up to four stereogenic centers offers rich opportunities for stereochemical diversification.[6]

  • Azabicyclo[2.1.1]hexane (aza-BCH): In stark contrast, aza-BCH is a rigid, bridged bicyclic system. This conformational restriction pre-organizes the molecule into a specific three-dimensional shape.[2] The key advantage is the reduction of the entropic penalty upon binding to a target protein, which can lead to a significant increase in binding affinity.[2] This rigidity and defined 3D geometry make aza-BCH an excellent scaffold for exploring structure-activity relationships with high precision.

G cluster_0 Pyrrolidine Scaffold cluster_1 Azabicyclo[2.1.1]hexane Scaffold Pyrrolidine Key Features: - Flexible (Pseudorotation) - Sp³ Hybridized - Potential for Multiple Stereocenters - Well-established Synthesis Pyrrolidine_img AzaBCH Key Features: - Conformationally Rigid - Rich in Sp³ Character (High Fsp³) - Unique 3D Vectoral Display - Novel Bioisostere AzaBCH_img

Figure 1: Core structures and key features of Pyrrolidine vs. Aza-BCH.

Part 2: Comparative Physicochemical Properties

The choice between a pyrrolidine and an aza-BCH core can dramatically influence a molecule's drug-like properties. The following table summarizes key physicochemical differences, which are critical for optimizing a compound's ADME (Absorption, Distribution, Metabolism, and Excretion) profile.

PropertyPyrrolidine AnalogsAzabicyclo[2.1.1]hexane AnalogsRationale & Implications in Drug Design
Lipophilicity (LogD) Generally lower; can enhance aqueous solubility.[5]Can be higher due to increased aliphatic character but is highly dependent on substituents.Lower LogD is often desirable for oral bioavailability. Aza-BCH provides a non-aromatic scaffold that can modulate lipophilicity to escape high LogP/D ranges associated with "flat" aromatic rings.
Basicity (pKa) The pKa of the conjugate acid is ~11.3.[9][10]Generally lower than pyrrolidine due to the strained bicyclic system affecting nitrogen lone pair availability.pKa is critical for target engagement (ionic interactions) and properties like cell permeability and solubility. Aza-BCH offers a less basic nitrogen, which can be advantageous in mitigating off-target effects (e.g., hERG binding) or improving permeability.
Aqueous Solubility The polar nitrogen atom often improves solubility compared to carbocyclic analogs.[5][8]The rigid, 3D structure can disrupt crystal packing, potentially leading to improved solubility despite higher lipophilicity.Solubility is a prerequisite for absorption. Both scaffolds can be leveraged to improve this property, but the mechanism (polarity vs. crystal lattice disruption) differs.
Metabolic Stability Potential liability; susceptible to CYP450-mediated oxidation to form reactive iminium ions.[5]Generally higher; the rigid structure can block access of metabolic enzymes to the nitrogen or adjacent carbons.Improving metabolic stability is a primary reason for considering aza-BCH. Replacing a metabolically labile pyrrolidine can significantly extend a compound's half-life.[11][12]
Synthetic Accessibility High; numerous well-established synthetic routes from readily available starting materials like proline.[3][6][13]More challenging; requires specialized methods such as photochemical [2+2] cycloadditions or strain-release reactions.[7][14][15][16]Pyrrolidine is often easier and cheaper to incorporate. The synthesis of aza-BCH is more complex but is becoming more accessible with modern synthetic advancements.[7][14][17]

Part 3: Experimental Evaluation Workflows & Protocols

Objectively comparing these scaffolds requires robust, standardized experimental protocols. The following section details the methodologies for assessing the key physicochemical properties discussed above.

Figure 2: A generalized workflow for the comparative experimental evaluation of analogs.
Experimental Protocol 1: Determination of Lipophilicity (LogD at pH 7.4)

Causality: Lipophilicity is a critical determinant of a drug's solubility, permeability, and plasma protein binding. The shake-flask method, while manual, remains the gold standard for its accuracy in determining the partition coefficient (LogP/D).[18] We measure LogD at a physiologically relevant pH of 7.4 to account for the ionization state of the molecules.

Methodology: Miniaturized Shake-Flask Method

  • Preparation of Phases:

    • Prepare a phosphate-buffered saline (PBS) solution at pH 7.4.

    • Saturate the PBS solution with n-octanol by mixing vigorously and allowing the phases to separate for at least 24 hours.

    • Similarly, saturate n-octanol with the PBS (pH 7.4) solution. This mutual saturation is critical for accurate results.[19][20]

  • Sample Preparation:

    • Prepare a 10 mM stock solution of the test compound (either the pyrrolidine or aza-BCH analog) in DMSO.

    • In a microcentrifuge tube, combine 990 µL of the pre-saturated PBS (pH 7.4) and 100 µL of pre-saturated n-octanol.

    • Add 10 µL of the 10 mM compound stock solution to the tube.[19]

  • Partitioning:

    • Seal the tube and mix on a rotator at a gentle speed (e.g., 30 rpm) for 1 hour at room temperature to allow for complete partitioning equilibrium.[19]

  • Phase Separation & Analysis:

    • Centrifuge the tube to ensure complete separation of the aqueous and organic layers.

    • Carefully withdraw an aliquot from both the n-octanol (top) layer and the PBS (bottom) layer.

    • Determine the concentration of the compound in each phase using a suitable analytical method, such as LC-MS/MS or HPLC-UV.[18][19][20]

  • Calculation:

    • The LogD value is calculated as the base-10 logarithm of the ratio of the compound's concentration in the n-octanol phase to its concentration in the aqueous phase.

    • LogD = log10 ([Compound]octanol / [Compound]aqueous)

Experimental Protocol 2: Determination of Basicity (pKa)

Causality: The pKa dictates a molecule's charge state at a given pH, which profoundly impacts its interaction with targets, solubility, and ability to cross biological membranes. Potentiometric titration is a highly reliable method that directly measures the pH change upon addition of a titrant to determine the dissociation constant.[21][22]

Methodology: Potentiometric Titration

  • System Calibration:

    • Calibrate a high-precision pH meter using standard aqueous buffers at pH 4, 7, and 10.[21] Ensure the temperature of the buffers and the sample solution is consistent.

  • Sample Preparation:

    • Accurately prepare a solution of the test compound (typically 1-10 mM) in deionized water or a suitable co-solvent if solubility is low.

    • To maintain a constant ionic strength throughout the titration, add a background electrolyte such as 0.15 M KCl.[21][22]

    • Purge the solution with nitrogen gas to remove dissolved CO₂, which can interfere with the titration of basic compounds.[22]

  • Titration:

    • Place the sample solution in a jacketed beaker on a magnetic stirrer to maintain constant temperature and homogeneity.

    • Immerse the calibrated pH electrode and a titrant delivery tube into the solution.

    • For a basic compound, titrate by making incremental additions of a standardized strong acid (e.g., 0.1 M HCl).

    • After each addition, allow the pH reading to stabilize (drift < 0.01 pH units/minute) before recording the pH and the volume of titrant added.[21][22]

  • Data Analysis:

    • Plot the measured pH (y-axis) against the volume of titrant added (x-axis) to generate a titration curve.

    • The pKa corresponds to the pH at the half-equivalence point. This can be determined from the inflection point of the curve (the point of maximum slope on a first derivative plot).

    • Perform at least three replicate titrations for each compound to ensure reproducibility.[21][22]

Experimental Protocol 3: In Vitro Metabolic Stability Assay

Causality: Assessing metabolic stability early in discovery helps identify compounds prone to rapid clearance, allowing for structural modifications to block metabolic "hotspots." Liver microsomes contain a high concentration of Phase I metabolic enzymes (primarily CYPs) and are a cost-effective, high-throughput model for this assessment.[23][24][25] The "substrate depletion" method is a standard approach.[26]

Methodology: Human Liver Microsomal (HLM) Stability Assay

  • Reagent Preparation:

    • Thaw pooled human liver microsomes on ice. Dilute to a working concentration of 0.5 mg/mL in a 100 mM potassium phosphate buffer (pH 7.4).[24][25]

    • Prepare a NADPH regenerating solution (cofactor required for CYP activity).

    • Prepare a 1 µM working solution of the test compound in the phosphate buffer.

  • Incubation:

    • Pre-warm the microsomal suspension and test compound solution to 37°C in a water bath for 5-10 minutes.

    • Initiate the metabolic reaction by adding the NADPH regenerating solution to the microsomal suspension containing the test compound.[24][26] The final protein concentration should be 0.5 mg/mL and the final test compound concentration 1 µM.[24][25]

  • Time-Point Sampling:

    • At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), withdraw an aliquot of the reaction mixture.[25]

    • Immediately quench the reaction by adding the aliquot to a tube containing ice-cold acetonitrile with an internal standard. The acetonitrile precipitates the proteins, stopping all enzymatic activity.[26]

  • Sample Analysis:

    • Centrifuge the quenched samples to pellet the precipitated protein.

    • Transfer the supernatant to a new plate or vials for analysis.

    • Quantify the remaining parent compound at each time point using LC-MS/MS.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of parent compound remaining versus time.

    • The slope of the linear regression of this plot gives the elimination rate constant (k).

    • Calculate the in vitro half-life (t½) as 0.693 / k.

    • Calculate the intrinsic clearance (Cl_int) in µL/min/mg protein.[27]

Part 4: Strategic Applications in Drug Design

The decision to use a pyrrolidine versus an aza-BCH scaffold is context-dependent and driven by the specific objectives of a drug discovery program.

  • When to Use Pyrrolidine: Pyrrolidine remains an excellent choice for initial lead generation and exploration. Its synthetic accessibility allows for rapid generation of diverse analogs.[13] It is ideal when metabolic stability is not an initial concern or when the inherent flexibility of the ring is beneficial for binding to a promiscuous or poorly defined active site. Its ability to enhance aqueous solubility is also a significant advantage.[5]

  • When to Use Azabicyclo[2.1.1]hexane: Aza-BCH is a powerful tool for lead optimization. It should be considered when:

    • Improving Metabolic Stability: Replacing a known metabolically labile pyrrolidine with aza-BCH can block CYP-mediated oxidation.

    • Enhancing Potency: The rigid structure can lock the molecule in an optimal binding conformation, reducing the entropic penalty and increasing affinity.[2]

    • Improving Selectivity: The precise 3D positioning of substituents afforded by the aza-BCH core can be used to maximize interactions with the desired target while avoiding clashes with off-targets.

    • Exploring Novel Chemical Space: As a non-classical bioisostere, it can lead to novel intellectual property and help overcome challenges associated with existing chemical series.[7]

G cluster_0 Scenario A: Pyrrolidine Analog cluster_receptor1 Receptor Pocket cluster_1 Scenario B: Aza-BCH Analog cluster_receptor2 Receptor Pocket Pyrrolidine Receptor1 Binding Site Pyrrolidine->Receptor1 Weak/Flexible Binding label_pyrrolidine Flexible side chain leads to multiple binding poses and potential entropic penalty. AzaBCH Receptor2 Binding Site AzaBCH->Receptor2 Strong/Pre-organized Binding label_azabch Rigid scaffold pre-organizes side chain for optimal fit, -reducing entropic penalty.

Figure 3: Hypothetical binding modes illustrating the conformational advantage of aza-BCH.

Conclusion

The pyrrolidine scaffold is a time-tested, versatile building block that will continue to be a mainstay of medicinal chemistry. However, its inherent flexibility and potential for metabolic degradation present challenges that can be overcome with modern bioisosteric replacements. The azabicyclo[2.1.1]hexane scaffold offers a compelling solution, providing a rigid, sp³-rich core that enables chemists to enforce specific conformations, block metabolic pathways, and explore three-dimensional chemical space with greater precision.

The choice is not about which scaffold is "better," but which is "fitter" for the purpose. For rapid library synthesis and initial exploration, pyrrolidine is often the pragmatic choice. For optimizing potency, selectivity, and metabolic stability in a lead series, the strategic incorporation of an azabicyclo[2.1.1]hexane can provide the breakthrough needed to advance a program toward the clinic. Understanding the comparative properties and having robust experimental methods to validate them are essential for leveraging these powerful scaffolds to their full potential.

References

  • Vitale, P., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules. [Link]

  • Vitale, P., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Topics in Current Chemistry. [Link]

  • Scharf, M. J., & List, B. (2024). Organocatalytic Asymmetric Synthesis of Azabicyclo[2.1.1]hexanes. ACS Catalysis. [Link]

  • Creative Bioarray. Protocol for Determining pKa Using Potentiometric Titration. [Link]

  • Zanini, M., et al. (2023). Synthesis of 1‐Azabicyclo[2.1.1]hexanes via Formal Single Electron Reduction of Azabicyclo[1.1.0]butanes under Photochemical Conditions. Angewandte Chemie International Edition. [Link]

  • Lescop, C., et al. (2001). A new synthesis of 2-azabicyclo[2.1.1]hexanes. The Journal of Organic Chemistry. [Link]

  • Chernykh, A. V., et al. (2024). Multigram Synthesis of 2-Azabicyclo[2.1.1]hexane-1-Carboxylates (2,4-Methanoprolines) – Promising Bicyclic Proline Analogs. ResearchGate. [Link]

  • Vitale, P., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. IRIS UniPA. [Link]

  • Li, Y., et al. (2020). Synthesis of Pyrrolidine Monocyclic Analogues of Pochonicine and Its Stereoisomers: Pursuit of Simplified Structures and Potent β-N-Acetylhexosaminidase Inhibition. National Institutes of Health. [Link]

  • Mercell. Metabolic stability in liver microsomes. [Link]

  • Kananovich, D. G., & Isakov, E. B. (2023). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. National Institutes of Health. [Link]

  • University of Louisiana Monroe. Experiment # 11: Spectroscopic determination of indicator pKa. [Link]

  • Santos, M. M. M. (2022). Methods for Determination of Lipophilicity. Encyclopedia.pub. [Link]

  • Reisman, S. E., et al. (2020). Preparation of 2-Azabicyclo[2.1.1]hexane Hydrochloride. ResearchGate. [Link]

  • Pharmaeli. (2024). 5 Easy Methods to Calculate pKa. [Link]

  • DergiPark. (2024). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. [Link]

  • Bhat, M. A., et al. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers in Pharmacology. [Link]

  • Nassar, A. F., et al. (2009). An Automated High-Throughput Metabolic Stability Assay Using an Integrated High-Resolution Accurate Mass Method and Automated Data Analysis Software. National Institutes of Health. [Link]

  • Avdeef, A. (2007). Development of Methods for the Determination of pKa Values. National Institutes of Health. [Link]

  • Lin, G., et al. (2019). A New Straightforward Method for Lipophilicity (logP) Measurement using 19F NMR Spectroscopy. Journal of Visualized Experiments. [Link]

  • Pitre, S. P., & Yoon, T. P. (2021). Breaking the “rule-of-five” to access Bridged Bicyclic Heteroaromatic Bioisosteres. ChemRxiv. [Link]

  • DeRider, M. L., et al. (2002). Substituted 2-azabicyclo[2.1.1]hexanes as Constrained Proline Analogues: Implications for Collagen Stability. Journal of the American Chemical Society. [Link]

  • Wikipedia. Pyrrolidine. [Link]

  • ResearchGate. Structure of pyrrolidine and their derivatives. [Link]

  • Hu, D., et al. (2020). Asymmetric C–H Functionalization of Bicyclo[2.1.1]hexanes and Their 2‑Oxa- and 2‑Aza Derivatives via Rhodium Carbene Intermediates. National Institutes of Health. [Link]

  • Agilent Technologies. (2014). Determination of Log P for Compounds of Different Polarity Using the Agilent 1200 Infinity Series HDR-DAD Impurity Analyzer System. [Link]

  • Liu, D., et al. (2021). Discovery of an aza-Bicyclo[2.1.1]hexane Piperazinium Salt and Its Application in Medicinal Chemistry via A Rearrangement. DOI. [Link]

  • Cheméo. Chemical Properties of Pyrrolidine (CAS 123-75-1). [Link]

  • ResearchGate. Metabolic stability of selected derivatives expressed as metabolic half-life in an in vitro test. [Link]

  • Chernykh, A. V., et al. (2024). Multigram Synthesis of 2-Azabicyclo[2.1.1]hexane-1- Carboxylates (2,4-Methanoprolines). Journal of Organic and Pharmaceutical Chemistry. [Link]

  • Zhou, N., et al. (2020). Design, synthesis, and evaluation of pyrrolidine based CXCR4 antagonists with in vivo anti-tumor metastatic activity. European Journal of Medicinal Chemistry. [Link]

  • Chernykh, A. V., et al. (2024). Multigram Synthesis of 2-Azabicyclo[2.1.1]hexane-1-Carboxylates (2,4-Methanoprolines) – Promising Bicyclic Proline Analogs. Journal of Organic and Pharmaceutical Chemistry. [Link]

  • Steffan, R. J., & Paquette, L. A. (1986). A Novel Synthesis of 2-Azabicyclo[2.1.1]hexane from Pyridine. The Journal of Organic Chemistry. [Link]

Sources

validation of 1-Phenyl-2-azabicyclo[2.1.1]hexane hydrochloride as a drug scaffold

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical validation of 1-Phenyl-2-azabicyclo[2.1.1]hexane hydrochloride as a drug scaffold. It synthesizes experimental data, structural analysis, and synthetic protocols to evaluate its utility as a high-


 bioisostere.[1]

Content Type: Publish Comparison Guide Audience: Medicinal Chemists, Lead Optimization Scientists

Executive Summary: The Case for Rigidification

The "Escape from Flatland" initiative in drug discovery has elevated bicyclic saturated amines from academic curiosities to industrial staples. 1-Phenyl-2-azabicyclo[2.1.1]hexane represents a critical evolution in this space. It serves as a conformationally restricted bioisostere of 2-phenylpyrrolidine and a saturated mimic of ortho-substituted benzenes .

By locking the phenyl ring at the bridgehead (C1) and the amine in a bridged system, this scaffold offers three distinct advantages over traditional alternatives:

  • Vector Precision: It fixes the exit vectors of substituents, reducing the entropic penalty of binding.

  • Metabolic Shielding: The strained bicyclic cage sterically protects the amine and adjacent carbons from oxidative metabolism (CYP450).

  • Physicochemical Superiority: It significantly lowers lipophilicity (LogP) and increases aqueous solubility compared to its aromatic or flexible counterparts.

Structural Analysis & Vector Geometry

Geometric Comparison

The primary validation of this scaffold lies in its spatial arrangement. Unlike 2-phenylpyrrolidine, which adopts multiple envelope conformations, the 2-azabicyclo[2.1.1]hexane core is rigid.

  • 1-Phenyl-2-azabicyclo[2.1.1]hexane: The phenyl group at C1 and the nitrogen at N2 are held in a fixed gauche-like orientation. This mimics the twisted geometry often required for receptor binding but without the energetic cost of freezing a flexible chain.

  • Ortho-Benzene Mimicry: The C1-N2 bond vector closely aligns with the bond angles found in ortho-substituted biaryls, making it a "saturated" replacement for a phenyl ring in biaryl systems.

Visualization of Conformational Space

The following diagram illustrates the entropic advantage of the bicyclic scaffold over the flexible pyrrolidine analog.

ScaffoldComparison Pyrrolidine 2-Phenylpyrrolidine (Flexible) Conf1 Conformer A (Inactive) Pyrrolidine->Conf1 Rotational Freedom Conf2 Conformer B (Active) Pyrrolidine->Conf2 Conf3 Conformer C (Metabolically Labile) Pyrrolidine->Conf3 Bicycle 1-Phenyl-2-azabicyclo[2.1.1]hexane (Rigid Scaffold) Conf2->Bicycle Bioisostere Target Target Binding (High Affinity) Conf2->Target Entropic Penalty Bicycle->Target Pre-organized Low Entropy Cost

Figure 1: Entropic advantage of the rigid 2-azabicyclo[2.1.1]hexane scaffold. By pre-organizing the pharmacophore (blue), the scaffold avoids the entropic penalty paid by the flexible pyrrolidine (grey) upon binding.

Physicochemical & ADME Profiling[1]

The following data compares 1-Phenyl-2-azabicyclo[2.1.1]hexane (Scaffold A) against its direct competitors: 2-Phenylpyrrolidine (Alternative B) and a standard Ortho-Substituted Biphenyl (Alternative C).

PropertyScaffold A: 1-Phenyl-2-azabicyclo[2.1.1]hexaneAlternative B: 2-PhenylpyrrolidineAlternative C: o-Substituted BiphenylInterpretation
Hybridization (

)
High (0.83) High (0.83)Low (0.0)Scaffold A retains 3D character without aromatic planarity.
LogP (Lipophilicity) 1.8 - 2.1 2.3 - 2.5> 3.5Significant reduction in lipophilicity vs. aromatics; slight improvement vs. flexible amine.
Aqueous Solubility High (>150 µM) ModerateLow (<10 µM)The "solubility boost" is a hallmark of the bicyclo[2.1.1]hexane core.
Metabolic Stability (

)
High ModerateVariableThe bridgehead substituent blocks

-oxidation sites common in pyrrolidines.
Basicity (pKa) ~8.5 - 9.0 ~9.5N/ASlightly reduced basicity due to ring strain/s-character, improving membrane permeability.

Key Insight: The reduction in LogP combined with maintained or improved potency (due to rigidification) significantly improves the Ligand Efficiency (LE) and Lipophilic Ligand Efficiency (LLE) scores of drug candidates incorporating this scaffold.

Experimental Protocols

Synthesis: Photochemical [2+2] Cycloaddition

The most robust route to 1-substituted-2-azabicyclo[2.1.1]hexanes utilizes a photochemical [2+2] cycloaddition. This "skeletal editing" approach allows for the rapid construction of the strained core from accessible precursors.

Objective: Synthesis of this compound.

Reagents:

  • Precursor: N-Boc-2-phenyl-allylamine (or styrene derivative coupled with allylamine).

  • Sensitizer: Iridium or Thioxanthone-based photocatalyst (if visible light is used) or direct UV excitation.

  • Solvent: Acetonitrile or Acetone (degassed).

Step-by-Step Protocol:

  • Precursor Assembly: Synthesize the N-allyl-styrene precursor via standard amide coupling or alkylation. Ensure the phenyl group is positioned at the internal alkene carbon to yield the 1-phenyl bridgehead substitution.

  • Photocycloaddition:

    • Dissolve the precursor (0.1 M) in degassed acetonitrile.

    • Add photocatalyst (e.g., Ir(ppy)₃, 1 mol%) if using Blue LED (450 nm). Alternatively, use a flow reactor with UV-C light (no catalyst) for direct excitation.

    • Irradiate in a flow reactor (residence time ~10-30 min) to mitigate the "inner filter effect" and prevent over-irradiation products.

    • Monitoring: Follow consumption of the alkene by TLC or UPLC-MS.

  • Purification: Evaporate solvent. The bicyclic product is often formed as a single diastereomer. Purify via flash column chromatography (Hexane/EtOAc).

  • Deprotection (HCl Salt Formation):

    • Dissolve the N-Boc intermediate in 1,4-dioxane.

    • Add 4M HCl in dioxane (5 equiv) dropwise at 0°C.

    • Stir at room temperature for 2 hours.

    • Isolation: The product, This compound , precipitates. Filter, wash with Et₂O, and dry under vacuum.

Validation Assay: Microsomal Stability

To verify the metabolic stability advantage:

  • Incubation: Incubate test compound (1 µM) with human liver microsomes (0.5 mg/mL) and NADPH (1 mM) in phosphate buffer (pH 7.4) at 37°C.

  • Sampling: Take aliquots at 0, 5, 15, 30, and 60 min. Quench with ice-cold acetonitrile containing internal standard.

  • Analysis: Centrifuge and analyze supernatant via LC-MS/MS.

  • Calculation: Plot ln(% remaining) vs. time. Calculate

    
     and Intrinsic Clearance (
    
    
    
    ).
    • Success Criterion:

      
       should be < 50% of the corresponding 2-phenylpyrrolidine analog.
      

References

  • Mykhailiuk, P. K. (2023).[2] 2-Oxabicyclo[2.1.1]hexanes as saturated bioisosteres of the ortho-substituted phenyl ring. Nature Chemistry, 15, 1155–1163. Link

  • Levterov, V. V., et al. (2018). Photochemical In-Flow Synthesis of 2,4-Methanopyrrolidines: Pyrrolidine Analogues with Improved Water Solubility and Reduced Lipophilicity. The Journal of Organic Chemistry, 83(23), 14350–14361. Link

  • Denisenko, A., et al. (2021). Saturated Bioisosteres of Benzene: Where to Go Next?. Chemistry – A European Journal, 27, 5818–5826. Link

  • Krow, G. R., et al. (2004). Substituted 2-Azabicyclo[2.1.1]hexanes as Constrained Proline Analogues: Implications for Collagen Stability. The Journal of Organic Chemistry, 69(25), 8565–8573.[3] Link

  • Cernak, T., et al. (2023).[2] Skeletal Editing Approach to Bridge-Functionalized Bicyclo[1.1.1]pentanes from Azabicyclo[2.1.1]hexanes. Journal of the American Chemical Society, 145(20), 10960–10966. Link

Sources

A Comparative Guide to the Metabolic Stability of Azabicyclo[2.1.1]hexane Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Embracing the Third Dimension in Drug Design

In the modern era of medicinal chemistry, the "escape from flatland" concept has become a guiding principle, encouraging a shift from planar, aromatic scaffolds to more three-dimensional, sp³-rich moieties. This strategic move is driven by the observation that molecules with greater spatial complexity can offer significant advantages, including improved physicochemical properties, enhanced target engagement, and critically, increased metabolic stability.

Among the vanguard of these three-dimensional scaffolds is the azabicyclo[2.1.1]hexane (aza-BCH) core. This strained, rigid bicyclic system has garnered substantial attention as a bioisosteric replacement for pyrrolidine, a common motif found in numerous FDA-approved drugs.[1][2] The fundamental hypothesis is that the unique conformational rigidity of the aza-BCH scaffold can shield a molecule from rapid enzymatic degradation, thereby improving its pharmacokinetic profile.

Metabolic stability is a cornerstone of successful drug development, directly influencing a compound's in vivo half-life, clearance rate, and oral bioavailability.[][4] Poor stability can lead to rapid elimination, requiring higher or more frequent dosing, and can increase the risk of generating toxic metabolites.[5] This guide provides a comprehensive comparison of the metabolic stability of azabicyclo[2.1.1]hexane derivatives, detailing the experimental methodologies used for their evaluation, presenting supporting data, and exploring the mechanistic basis for their enhanced stability.

Part 1: Methodologies for Assessing Metabolic Stability

To objectively compare metabolic stability, robust and reproducible in vitro assays are essential. These assays simulate the metabolic environment of the liver, which is the primary site of drug metabolism in the body.[6] The most common systems used in early drug discovery are liver microsomes and S9 fractions, which provide a cost-effective and high-throughput means to estimate a compound's intrinsic clearance (CLint).[6][7]

  • Liver Microsomes: This subcellular fraction contains the endoplasmic reticulum from hepatocytes and is rich in Phase I metabolic enzymes, most notably the Cytochrome P450 (CYP) superfamily.[8][9] Microsomal stability assays are the workhorse for assessing oxidative metabolism.[10]

  • Liver S9 Fraction: The S9 fraction is a supernatant from liver homogenate that contains both microsomes and the cytosol.[11] This means it contains a wider array of enzymes, including both Phase I (e.g., CYPs) and Phase II conjugating enzymes (e.g., UGTs, SULTs), offering a more comprehensive picture of hepatic metabolism.[12][13]

Below is a generalized workflow for conducting these critical assays.

G cluster_prep Preparation cluster_incubation Incubation cluster_sampling Sampling & Quenching cluster_analysis Analysis & Data Processing prep_reagents Prepare Buffer, Cofactors (e.g., NADPH, UDPGA) & Microsome/S9 Suspension incubate Pre-warm reagents to 37°C. Initiate reaction by adding cofactors to compound/enzyme mix. prep_reagents->incubate prep_compound Prepare Test Compound Working Solution prep_compound->incubate timepoints Withdraw Aliquots at Specific Time Points (e.g., 0, 5, 15, 30, 60 min) incubate->timepoints quench Immediately stop reaction by adding aliquot to cold Acetonitrile with Internal Standard. timepoints->quench analyze Centrifuge samples. Analyze supernatant via LC-MS/MS. quench->analyze calculate Calculate % Remaining vs. Time analyze->calculate determine Determine Half-Life (t1/2) and Intrinsic Clearance (CLint) calculate->determine

Caption: Generalized workflow for in vitro metabolic stability assays.

Experimental Protocol 1: Human Liver Microsomal (HLM) Stability Assay

This protocol describes a typical procedure for determining the rate of Phase I metabolism of a test compound.

  • Reagent Preparation:

    • Thaw pooled human liver microsomes (HLM) on ice and dilute to a final working concentration of 0.5 mg/mL in a 0.1 M phosphate buffer (pH 7.4).[9][14] Keep the suspension on ice.

    • Prepare a cofactor solution of NADPH (Nicotinamide adenine dinucleotide phosphate, reduced form) at a final concentration of 1 mM in phosphate buffer.[8]

    • Prepare the test compound at a starting concentration of 1 µM in the phosphate buffer. Ensure the final DMSO concentration is ≤ 0.1%.[9][10]

    • Prepare positive control compounds (e.g., Verapamil for high turnover, Dextromethorphan for medium turnover) and a negative control (vehicle) under the same conditions.[8]

  • Incubation Procedure:

    • In a 96-well plate, combine the HLM suspension and the test compound solution.[14]

    • Pre-incubate the plate at 37°C for 5-10 minutes in a shaking water bath to equilibrate the temperature.[10]

    • Initiate the metabolic reaction by adding the pre-warmed NADPH cofactor solution to all wells except the "no-cofactor" controls.[15]

    • Immediately after adding NADPH, take the first sample (t=0) by transferring an aliquot (e.g., 50 µL) into a quench plate containing 2-3 volumes of ice-cold acetonitrile with an internal standard (for LC-MS/MS analysis).[8]

    • Continue to collect aliquots at subsequent time points (e.g., 5, 15, 30, 45, and 60 minutes), quenching each one immediately.[14]

  • Sample Analysis and Data Processing:

    • Once all time points are collected, centrifuge the quench plate to pellet the precipitated proteins.[11]

    • Analyze the supernatant using a calibrated LC-MS/MS method to quantify the remaining parent compound concentration at each time point.[8]

    • Plot the natural logarithm (ln) of the percentage of compound remaining against time. The slope of this line (k) is the elimination rate constant.

    • Calculate the half-life (t₁/₂) using the formula: t₁/₂ = 0.693 / k .[8]

    • Calculate the intrinsic clearance (CLint) in µL/min/mg protein using the formula: CLint = (0.693 / t₁/₂) / (mg/mL microsomal protein) .[10]

Experimental Protocol 2: Liver S9 Fraction Stability Assay

This protocol is adapted to assess both Phase I and Phase II metabolism.

  • Reagent Preparation:

    • Thaw pooled liver S9 fraction on ice and dilute to a final working concentration of 1 mg/mL in 0.1 M phosphate buffer (pH 7.4).[11][13]

    • Prepare a comprehensive cofactor mix. A common combination includes NADPH (for Phase I), UDPGA (Uridine 5'-diphosphoglucuronic acid, for glucuronidation), and PAPS (3'-phosphoadenosine-5'-phosphosulfate, for sulfation).[11][12]

    • Prepare the test compound, positive controls, and vehicle controls as described in the microsomal assay protocol.

  • Incubation and Analysis:

    • The incubation, sampling, quenching, and analysis steps are identical to the microsomal stability assay.[13] The key difference is the use of the S9 fraction and the more complex cofactor mix, which allows for the activity of both microsomal and cytosolic enzymes.[11]

    • Data processing to calculate t₁/₂ and CLint follows the same formulas.

Part 2: Comparative Analysis of Azabicyclo[2.1.1]hexane Stability

The rigid, three-dimensional structure of the aza-BCH scaffold is the primary reason for its enhanced metabolic stability compared to more flexible or planar analogs like pyrrolidine.[2][16] This structural rigidity can sterically hinder the approach of large drug-metabolizing enzymes, such as CYPs, to potential metabolic "soft spots" on the molecule.[17]

While extensive head-to-head comparison tables are proprietary to the institutions that generate them, the peer-reviewed literature provides compelling evidence. A notable example comes from a drug discovery program at Merck, which found that replacing a pyrrolidine unit with an aza-BCH scaffold in a series of LRRK2 kinase inhibitors led to a consistent and significant improvement in intrinsic clearance and solubility.[1][2] This finding strongly supports the utility of the aza-BCH core as a tool to mitigate metabolic liabilities.

The table below illustrates the typical outcomes observed when comparing the metabolic stability of aza-BCH derivatives to their corresponding pyrrolidine analogs, based on the trends reported in the literature.

ParameterPyrrolidine-Containing AnalogAzabicyclo[2.1.1]hexane AnalogRationale for Difference
Metabolic Half-Life (t₁/₂) in HLM Typically ShorterTypically LongerThe rigid aza-BCH scaffold protects metabolically labile C-H bonds from CYP-mediated oxidation.[2][17]
Intrinsic Clearance (CLint) Typically HigherTypically LowerReduced rate of metabolism leads to a lower intrinsic clearance value, predicting lower in vivo hepatic clearance.[1][2]
Primary Metabolic Pathway C-H oxidation on the pyrrolidine ringOxidation often shifted to other, more accessible parts of the molecule, or proceeds at a much slower rate.The bicyclic core is a "harder" metabolic spot, forcing metabolism to occur elsewhere if possible.

Part 3: Mechanistic Insights into Metabolism

The metabolic fate of most small molecule drugs is dictated by the activity of Cytochrome P450 enzymes.[18][19] These enzymes catalyze a variety of oxidative reactions, with C-H hydroxylation being one of the most common pathways for drug clearance.[20]

For N-containing heterocycles, the sites of metabolism are predictable. In a flexible ring like pyrrolidine, C-H bonds are relatively exposed and susceptible to oxidation. In contrast, the aza-BCH scaffold presents a different challenge to CYP enzymes. The bridgehead protons are highly shielded, making them exceptionally resistant to metabolic attack. Other positions on the bicyclic core are also conformationally constrained, reducing their accessibility.

Caption: Potential sites of metabolism on a substituted azabicyclo[2.1.1]hexane scaffold.

As the diagram illustrates, metabolism is most likely to occur on substituents attached to the core nitrogen or at the less-hindered C-H positions. The core bicyclic structure, particularly the bridgehead positions, remains a metabolic "hard spot," contributing to the molecule's overall stability.

Conclusion

Azabicyclo[2.1.1]hexane derivatives represent a significant advancement in scaffold design for medicinal chemistry. The experimental evidence, supported by a clear mechanistic rationale, demonstrates that this unique structural motif can confer substantial improvements in metabolic stability when used as a bioisosteric replacement for more traditional heterocycles like pyrrolidine. This enhanced stability is primarily attributed to the scaffold's rigid, three-dimensional architecture, which effectively shields vulnerable sites from enzymatic attack by Cytochrome P450s. By employing standardized in vitro assays, such as those using human liver microsomes and S9 fractions, drug discovery teams can effectively leverage the aza-BCH scaffold to design drug candidates with superior pharmacokinetic properties, ultimately increasing their potential for clinical success.

References

  • ResearchGate. Protocol for the Human Liver Microsome Stability Assay. [Link]

  • ACS Catalysis. Organocatalytic Asymmetric Synthesis of Azabicyclo[2.1.1]hexanes. [Link]

  • Evotec (Cyprotex). S9 Stability | Cyprotex ADME-Tox Solutions. [Link]

  • Domainex. Microsomal Clearance/Stability Assay. [Link]

  • Charnwood Discovery. Microsomal Stability - In Vitro Assay. [Link]

  • BioDuro. ADME Microsomal Stability Assay. [Link]

  • MTTlab. S9 Stability Assay. [Link]

  • Creative Bioarray. S9 Stability Assay. [Link]

  • Journal of Organic and Pharmaceutical Chemistry. Multigram Synthesis of 2-Azabicyclo[2.1.1]hexane-1-Carboxylates (2,4-Methanoprolines). [Link]

  • ResearchGate. Potential of azabicyclo[2.1.1]hexanes (aza-BCHs) as structural.... [Link]

  • Creative Bioarray. In Vitro Metabolic Stability. [Link]

  • National Institutes of Health (PMC). Organocatalytic Asymmetric Synthesis of Azabicyclo[2.1.1]hexanes. [Link]

  • Nuvisan. Advanced in vitro metabolic stability assays for drug discovery. [Link]

  • Creative Biolabs. Metabolic Stability Assay. [Link]

  • National Institutes of Health (PMC). The Kinetic Mechanism for Cytochrome P450 Metabolism of Type II Binding Compounds: Evidence Supporting Direct Reduction. [Link]

  • American Chemical Society Publications. Organocatalytic Asymmetric Synthesis of Azabicyclo[2.1.1]hexanes. [Link]

  • MDPI. Cytochrome P450 Enzymes and Drug Metabolism in Humans. [Link]

  • ResearchGate. Impact of Cytochrome P450 Enzymes on the Phase I Metabolism of Drugs. [Link]

  • University of Bari Aldo Moro. Impact of Cytochrome P450 Enzymes on the Phase I Metabolism of Drugs. [Link]

Sources

validating the target engagement of 1-Phenyl-2-azabicyclo[2.1.1]hexane hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide outlines the validation framework for 1-Phenyl-2-azabicyclo[2.1.1]hexane hydrochloride , a conformationally restricted bioisostere of 2-phenylpyrrolidine .

In modern drug discovery, this scaffold represents a "Strain-Release" motif designed to "Escape from Flatland" (increasing


 character). The primary objective of this validation is not merely to establish binding, but to prove the thermodynamic advantage  of the rigid scaffold over its flexible counterparts.

Key Comparison:

  • The Subject: 1-Phenyl-2-azabicyclo[2.1.1]hexane (Rigid, Pre-organized).

  • The Comparator: 2-Phenylpyrrolidine (Flexible, High Entropic Penalty).

Scientific Rationale: The Entropic Advantage

The 2-azabicyclo[2.1.1]hexane scaffold locks the phenyl and amine vectors into a specific spatial orientation. When a flexible molecule (2-phenylpyrrolidine) binds to a target, it must freeze its rotatable bonds, incurring a high entropic penalty (


). The rigid analog is "pre-frozen" in the bioactive conformation.

Hypothesis: If the 2.1.1 scaffold mimics the bioactive conformation of the target receptor, it should exhibit:

  • Higher Affinity (

    
    ):  Due to reduced entropic loss.
    
  • Extended Residence Time (

    
    ):  Due to structural rigidity preventing rapid dissociation.
    
  • Improved Selectivity: By sterically clashing with off-target promiscuous binding pockets.

Comparative Properties Table
Feature1-Phenyl-2-azabicyclo[2.1.1]hexane (Subject)2-Phenylpyrrolidine (Comparator)Impact on Drugability
Conformation Rigid (Bridged)Flexible (Rotatable)Rigidity improves selectivity.
Vector Angle Fixed (~109° C-N-C)VariableFixed vector must match receptor pocket.
Metabolic Stability High (Bridgehead protection)Moderate (

-oxidation prone)
Bridgehead impedes CYP450 access.
Solubility High (Lower LogD)Moderate2.1.1 reduces lipophilicity.[1]

Validation Workflow

The following diagram illustrates the critical path for validating this scaffold, moving from in silico overlap to thermodynamic confirmation.

ValidationWorkflow Step1 1. In Silico Overlay (Vector Alignment) Step2 2. Synthesis & Salt Formation (HCl Stability) Step1->Step2 Confirm Vector Match Step3 3. Competitive Binding (Ki Determination) Step2->Step3 Purified Ligand Step3->Step1 Poor Binding (Redesign) Step4 4. Thermodynamic Profiling (ITC: Enthalpy vs Entropy) Step3->Step4 If Ki < 100nM

Figure 1: Critical path for validating rigid bioisosteres against flexible parents.

Experimental Protocols

Protocol A: Competitive Radioligand Binding (Target Engagement)

Objective: Determine if the rigid scaffold retains affinity for the biological target (e.g., Dopamine Transporter - DAT, assuming the phenylpyrrolidine parent is a stimulant analog).

Reagents:

  • Membrane Prep: HEK293 cells overexpressing human DAT (or target of interest).

  • Radioligand: [³H]-WIN35,428 (Specific Activity: 80-90 Ci/mmol).

  • Test Compounds: 1-Phenyl-2-azabicyclo[2.1.1]hexane HCl vs. 2-Phenylpyrrolidine HCl.

Methodology:

  • Preparation: Dilute membranes in Binding Buffer (50 mM Tris-HCl, 120 mM NaCl, pH 7.4).

  • Incubation: In a 96-well plate, combine:

    • 25 µL Test Compound (10 concentrations, 0.1 nM – 10 µM).

    • 25 µL [³H]-WIN35,428 (Final conc: 2 nM).

    • 150 µL Membrane suspension (20 µg protein/well).

  • Equilibrium: Incubate for 120 minutes at 4°C (to prevent degradation and capture high-affinity states).

  • Termination: Rapid filtration through GF/B filters pre-soaked in 0.5% PEI using a cell harvester.

  • Analysis: Measure radioactivity via liquid scintillation counting. Calculate

    
     using the Cheng-Prusoff equation.
    

Success Criteria:

  • The Subject (

    
    ) should be 
    
    
    
    Comparator (
    
    
    ).
  • If

    
    , the "frozen" conformation does not  match the bioactive state of the receptor.
    
Protocol B: Isothermal Titration Calorimetry (ITC)

Objective: Validate the "Entropic Benefit" hypothesis. This is the gold standard for proving why the rigid scaffold is superior.

Methodology:

  • Setup: Load the protein target (20 µM) in the sample cell and the ligand (200 µM 1-Phenyl-2-azabicyclo[2.1.1]hexane HCl) in the syringe.

  • Titration: Perform 20 injections of 2 µL each at 25°C.

  • Data Fitting: Fit to a One-Set-of-Sites model to extract

    
     (Enthalpy) and 
    
    
    
    (Entropy).

Data Interpretation Logic:

Thermodynamics Comparison Compare Rigid vs. Flexible ScenarioA Scenario A: Rigid has more favorable Entropy (TΔS > 0) and similar Enthalpy Comparison->ScenarioA ScenarioB Scenario B: Rigid has lower Affinity and unfavorable Enthalpy Comparison->ScenarioB ResultA VALIDATED: Pre-organization successful. Scaffold mimics bioactive state. ScenarioA->ResultA ResultB FAILED: Steric clash or incorrect vector alignment. ScenarioB->ResultB

Figure 2: Thermodynamic decision tree for interpreting ITC data.

Comparative Data Analysis (Template)

When publishing your results, summarize the comparison using the following structure. This highlights the "Ligand Efficiency" (LE), which is often superior in the 2.1.1 scaffold due to its compact size.

Metric2-Phenylpyrrolidine (Ref)1-Phenyl-2-azabicyclo[2.1.1]hexaneInterpretation

(nM)
e.g., 45e.g., 12Lower is better. Indicates tighter binding.
LE (kcal/mol/HA) e.g., 0.35e.g., 0.42Rigid scaffolds often maximize binding per atom.

(microsomes)
e.g., 15 mine.g., >60 minBridgehead substitution blocks metabolic sites.
Solubility (

M)
e.g., 50e.g., 250Disruption of planar stacking improves solubility.

References

  • Mykhailiuk, P. K. (2023).[1] 2-Oxabicyclo[2.1.1]hexanes: Synthesis, Properties, and Validation as Bioisosteres of ortho- and meta-Benzenes. Angewandte Chemie International Edition. Link

  • Levterov, V. V., et al. (2019).[1] Saturated Bioisosteres of the Benzene Ring. Journal of Organic Chemistry. Link

  • Meanwell, N. A. (2011). Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry. Link

  • Krow, G. R., & Cannon, K. C. (2004).[2][3] Azabicyclo[2.1.1]hexanes.[2][3][4][5][6] A Review. Heterocycles. Link

  • Gianatassio, R., et al. (2016). Strain-Release Amination. Science. Link

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.